Product packaging for Thyminose-13C-1(Cat. No.:)

Thyminose-13C-1

Cat. No.: B12406711
M. Wt: 135.12 g/mol
InChI Key: ASJSAQIRZKANQN-WALQMEISSA-N
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Description

Thyminose-13C-1 is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O4 B12406711 Thyminose-13C-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O4

Molecular Weight

135.12 g/mol

IUPAC Name

(3S,4R)-3,4,5-trihydroxy(213C)pentanal

InChI

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i1+1

InChI Key

ASJSAQIRZKANQN-WALQMEISSA-N

Isomeric SMILES

C([C@H]([C@H]([13CH2]C=O)O)O)O

Canonical SMILES

C(C=O)C(C(CO)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Thyminose-13C-1: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyminose-13C-1, also known as Deoxyribose-13C-1, is a stable isotope-labeled form of thyminose (2-deoxy-D-ribose) with a single carbon-13 (¹³C) atom at the C1 position. As an isotopologue of a fundamental building block of deoxyribonucleic acid (DNA), this compound serves as a critical tool in various scientific disciplines, particularly in metabolic research and drug development. Its primary application lies in its use as a tracer for quantitation in drug development processes and for metabolic flux analysis (MFA), enabling researchers to track the metabolic fate of deoxyribose and its derivatives within biological systems.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Chemical Properties

This compound is a white, solid monosaccharide.[2] As a deoxy sugar, it is derived from ribose through the loss of a hydroxyl group at the 2' position, a structural feature that imparts greater mechanical flexibility to DNA compared to RNA.[2] In aqueous solutions, deoxyribose, and by extension this compound, exists as a mixture of three forms: a linear structure and two cyclic forms, the five-membered deoxyribofuranose and the six-membered deoxyribopyranose, with the latter being the predominant form.[2]

The key chemical properties of this compound are summarized in the table below.

PropertyValueReference
Synonyms Deoxyribose-13C-1, 2-Deoxy-D-ribose-1-¹³C[1]
Molecular Formula ¹³C¹²C₄H₁₀O₄[3]
Molecular Weight ~135.13 g/mol [4]
CAS Number 478511-60-3[1]
Unlabeled CAS Number 533-67-5[1]
Appearance White Solid[2]
Solubility Very soluble in water[2]
Isotopic Purity Typically ≥98%[5]
Melting Point (unlabeled) 91 °C (196 °F; 364 K)[2]

Synthesis of this compound

The synthesis of isotopically labeled sugars such as this compound is a complex process that can be achieved through various chemical and enzymatic methods. While specific proprietary synthesis details are often not fully disclosed, the scientific literature outlines several plausible routes. A common strategy involves starting with a commercially available, simpler ¹³C-labeled precursor and converting it to the desired product through a series of controlled reactions.

One potential synthetic approach is the enzymatic phosphorolysis of a labeled nucleoside. A described method for the preparation of 2-deoxy-α-D-ribose 1-phosphate involves the enzymatic phosphorolysis of 7-methyl-2'-deoxyguanosine.[6] By utilizing a starting material where the deoxyribose moiety is labeled at the 1' position with ¹³C, this method could be adapted to produce 2-deoxy-α-D-ribose-1-¹³C 1-phosphate, which can then be dephosphorylated to yield this compound.

Another approach involves chemical synthesis starting from a suitable precursor. For example, a patented method describes the production of D-2-deoxyribose from sodium 3-deoxy-D-mannonate.[7]

Example Experimental Protocol: Enzymatic Synthesis of 2-Deoxy-α-D-Ribose-1-¹³C 1-Phosphate

This protocol is adapted from a method for synthesizing the unlabeled compound and would require a custom-synthesized ¹³C-labeled starting material.[6]

Materials:

  • 7-methyl-2'-deoxyguanosine (with ¹³C label at the 1'-position of the deoxyribose)

  • Purine nucleoside phosphorylase (PNP)

  • Potassium phosphate buffer (pH 7.5)

  • Barium chloride

  • Ethanol

Procedure:

  • Enzymatic Reaction: The ¹³C-labeled 7-methyl-2'-deoxyguanosine is dissolved in a potassium phosphate buffer. Purine nucleoside phosphorylase is added to the solution. The reaction mixture is incubated at a controlled temperature (e.g., 37°C) to allow for the enzymatic phosphorolysis to proceed. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Once the reaction is complete, the enzyme is denatured and removed, typically by heat treatment followed by centrifugation.

  • Precipitation: The resulting solution containing 2-deoxy-α-D-ribose-1-¹³C 1-phosphate is treated with an aqueous solution of barium chloride to precipitate the product as a barium salt.

  • Purification: The precipitate is collected by filtration, washed with cold water and then with ethanol to remove any remaining impurities.

  • Final Product: The purified barium salt of 2-deoxy-α-D-ribose-1-¹³C 1-phosphate can be converted to the free sugar, this compound, through appropriate chemical dephosphorylation methods.

Biological Pathways and Applications

This compound is not known to be directly involved in cell signaling pathways. Its utility lies in its role as a stable isotope tracer to probe existing biological pathways.

Biosynthesis of Deoxyribose

Deoxyribose is synthesized in vivo from ribose 5-phosphate by the action of ribonucleotide reductases.[2] These enzymes catalyze the removal of the 2'-hydroxyl group from the ribose moiety of ribonucleoside diphosphates to form deoxyribonucleoside diphosphates.

Biosynthesis of Deoxyribose Ribose 5-phosphate Ribose 5-phosphate Ribonucleoside diphosphates Ribonucleoside diphosphates Ribose 5-phosphate->Ribonucleoside diphosphates Deoxyribonucleoside diphosphates Deoxyribonucleoside diphosphates Ribonucleoside diphosphates->Deoxyribonucleoside diphosphates Ribonucleotide reductase Deoxyribose Deoxyribose Deoxyribonucleoside diphosphates->Deoxyribose

Biosynthesis of Deoxyribose from Ribose 5-phosphate.

Catabolism of Deoxyribose

In some bacteria, such as Pseudomonas simiae, novel oxidative pathways for the catabolism of 2-deoxy-D-ribose have been identified.[8][9] This pathway involves the oxidation of deoxyribose to deoxyribonate, which is then further oxidized and cleaved.[8][9]

Oxidative Catabolism of Deoxyribose in Bacteria Deoxyribose Deoxyribose Deoxyribonate Deoxyribonate Deoxyribose->Deoxyribonate Oxidation Ketodeoxyribonate Ketodeoxyribonate Deoxyribonate->Ketodeoxyribonate Oxidation Acetyl-CoA + Glyceryl-CoA Acetyl-CoA + Glyceryl-CoA Ketodeoxyribonate->Acetyl-CoA + Glyceryl-CoA Cleavage General Workflow for 13C-Metabolic Flux Analysis cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase Labeled Substrate\n(e.g., this compound) Labeled Substrate (e.g., this compound) Biological System\n(e.g., Cell Culture) Biological System (e.g., Cell Culture) Labeled Substrate\n(e.g., this compound)->Biological System\n(e.g., Cell Culture) Metabolite Extraction Metabolite Extraction Biological System\n(e.g., Cell Culture)->Metabolite Extraction Analytical Measurement\n(MS or NMR) Analytical Measurement (MS or NMR) Metabolite Extraction->Analytical Measurement\n(MS or NMR) Isotopomer Distribution Data Isotopomer Distribution Data Analytical Measurement\n(MS or NMR)->Isotopomer Distribution Data Flux Estimation Flux Estimation Isotopomer Distribution Data->Flux Estimation Metabolic Model Metabolic Model Metabolic Model->Flux Estimation Flux Map Flux Map Flux Estimation->Flux Map

References

The Labeled Blueprint: A Technical History of Deoxyribose in DNA Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Application of Labeled Deoxyribose in Elucidating the Mechanisms of DNA Synthesis and Replication.

This technical guide delves into the pivotal role of isotopically labeled deoxyribose and its precursors in unraveling the fundamental principles of DNA biology. From the seminal experiments that defined the semi-conservative nature of DNA replication to modern techniques for tracking cellular proliferation, the ability to "tag" and trace the components of DNA has been a cornerstone of molecular biology. This document provides a comprehensive overview of the key historical experiments, detailed methodologies, and the evolution of labeling techniques, offering valuable insights for today's researchers in drug development and the life sciences.

The Dawn of Isotopic Labeling in DNA Research: The Meselson-Stahl Experiment

The groundbreaking 1958 experiment by Matthew Meselson and Franklin Stahl provided the first definitive evidence for the semi-conservative replication of DNA, a cornerstone of modern genetics.[1][2][3][4] Their elegant approach relied on the use of a heavy isotope of nitrogen, ¹⁵N, to distinguish between parent and newly synthesized DNA strands.

Experimental Protocol: The Meselson-Stahl Experiment

The following protocol is a detailed reconstruction of the methodology employed by Meselson and Stahl, based on their 1958 PNAS publication.[5][6]

Objective: To determine the mechanism of DNA replication (conservative, semi-conservative, or dispersive).

Materials:

  • Escherichia coli (E. coli) culture

  • Minimal media with ¹⁵NH₄Cl as the sole nitrogen source (heavy medium)

  • Minimal media with ¹⁴NH₄Cl as the sole nitrogen source (light medium)

  • Cesium chloride (CsCl)

  • Analytical ultracentrifuge

  • UV absorption optics

Procedure:

  • Labeling the Parent DNA: E. coli were grown for several generations in a minimal medium containing the heavy isotope of nitrogen, ¹⁵N, in the form of ¹⁵NH₄Cl. This ensured that the DNA of the bacteria was uniformly labeled with ¹⁵N.[3]

  • Shift to Light Medium: The ¹⁵N-labeled E. coli were then abruptly transferred to a medium containing the normal, lighter isotope of nitrogen, ¹⁴N.[3] Samples of the bacterial culture were collected at various time points corresponding to different generations of cell division.

  • DNA Extraction: For each time point, the bacterial cells were lysed to release the DNA.

  • Density Gradient Ultracentrifugation: The extracted DNA was mixed with a concentrated solution of cesium chloride (CsCl) and centrifuged at high speed for an extended period.[7] This process establishes a density gradient in the centrifuge tube, with the densest CsCl at the bottom and the least dense at the top. DNA molecules migrate to the position in the gradient where their density equals that of the CsCl solution.[7]

  • Data Acquisition: The position of the DNA bands within the centrifuge tube was determined by UV absorption photography.[8]

Data Presentation: Meselson-Stahl Experiment Results

The results of the density gradient centrifugation provided clear evidence for the semi-conservative model of replication.

GenerationObserved DNA BandsInterpretation
0 (¹⁵N-labeled) Single heavy band (¹⁵N/¹⁵N)All DNA is uniformly labeled with the heavy isotope.
1 (after shift to ¹⁴N) Single intermediate band (¹⁵N/¹⁴N)Each new DNA molecule consists of one old (¹⁵N) and one new (¹⁴N) strand.[9]
2 Two equal bands: one intermediate (¹⁵N/¹⁴N) and one light (¹⁴N/¹⁴N)Half of the DNA molecules are hybrid, and half are composed entirely of new, light strands.[10]
3 Two bands: a less intense intermediate band and a more intense light bandThe proportion of light DNA increases with each generation.

Experimental Workflow: Meselson-Stahl Experiment

Workflow of the Meselson-Stahl experiment.

Enzymatic Synthesis of DNA: The Work of Arthur Kornberg

In the mid-1950s, Arthur Kornberg and his colleagues embarked on a series of experiments to isolate and characterize the enzyme responsible for DNA synthesis, which he named DNA polymerase.[11][12] His work, which earned him a Nobel Prize in 1959, relied heavily on the use of radiolabeled deoxynucleoside triphosphates (dNTPs) to trace the incorporation of nucleotides into a growing DNA chain.[13]

Experimental Protocol: In Vitro DNA Synthesis Assay

The following protocol is a generalized representation of the assays used by Kornberg's group to measure DNA polymerase activity, as detailed in their 1958 publications in the Journal of Biological Chemistry.[14][15][16]

Objective: To demonstrate the enzymatic synthesis of DNA in a cell-free system and to characterize the requirements of the reaction.

Materials:

  • Purified DNA polymerase from E. coli

  • Template DNA (e.g., calf thymus DNA)

  • Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

  • One or more ³²P-labeled dNTPs (e.g., [α-³²P]dTTP)

  • Magnesium chloride (MgCl₂)

  • Buffer (e.g., Tris-HCl)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: A reaction mixture was prepared containing buffer, MgCl₂, template DNA, all four dNTPs (with one or more being ³²P-labeled), and the purified DNA polymerase fraction.

  • Incubation: The reaction mixture was incubated at a temperature optimal for the enzyme's activity (e.g., 37°C).

  • Termination and Precipitation: The reaction was stopped by the addition of cold trichloroacetic acid (TCA). This precipitates the newly synthesized, acid-insoluble DNA, while the unincorporated, acid-soluble dNTPs remain in solution.

  • Filtration and Washing: The precipitated DNA was collected on glass fiber filters. The filters were washed extensively with cold TCA and ethanol to remove any remaining unincorporated labeled dNTPs.

  • Quantification of Incorporation: The radioactivity on the dried filters was measured using a scintillation counter. The amount of radioactivity is directly proportional to the amount of labeled dNTP incorporated into the new DNA strands.

Data Presentation: Kornberg's DNA Polymerase Assay

Kornberg's experiments systematically demonstrated the requirements for DNA synthesis. The following table summarizes the key findings.

Reaction Condition³²P Incorporation (cpm)Interpretation
Complete System HighDNA synthesis occurs with all components present.
- DNA Polymerase NegligibleThe enzyme is essential for the reaction.
- Template DNA NegligibleA DNA template is required for synthesis.
- dNTPs (one or more omitted) NegligibleAll four dNTPs are necessary for polymerization.
- MgCl₂ NegligibleDivalent cations are required for enzyme activity.

Experimental Workflow: Kornberg's DNA Polymerase Assay

Workflow of Kornberg's in vitro DNA synthesis assay.

Modern Techniques: Stable Isotope Labeling and Mass Spectrometry

While radiolabeling was instrumental in early discoveries, concerns over safety and the limitations of autoradiography spurred the development of non-radioactive methods. The use of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), coupled with the high sensitivity and specificity of mass spectrometry, has become a powerful tool for studying DNA synthesis and cell proliferation in vivo, including in human subjects.[17][18]

Labeling Deoxyribose with Stable Isotope-Labeled Glucose

A key modern approach involves administering stable isotope-labeled glucose (e.g., [U-¹³C]glucose or [6,6-²H₂]glucose) to label the deoxyribose moiety of newly synthesized DNA via the de novo nucleotide synthesis pathway.

Experimental Protocol: DNA Labeling with Labeled Glucose and GC-MS Analysis

The following is a generalized protocol based on the work of Hellerstein and colleagues.[17]

Objective: To measure the rate of new DNA synthesis in a population of cells by quantifying the incorporation of a stable isotope label into the deoxyribose of purine deoxyribonucleosides.

Materials:

  • Cell culture or animal model

  • Stable isotope-labeled glucose (e.g., [U-¹³C]glucose)

  • DNA extraction reagents

  • Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

  • Derivatization reagents for gas chromatography-mass spectrometry (GC-MS)

  • GC-MS system

Procedure:

  • Label Administration: Labeled glucose is introduced into the cell culture medium or administered to the animal model.

  • Tissue/Cell Collection: At various time points, cells or tissues of interest are collected.

  • Genomic DNA Isolation: Genomic DNA is extracted and purified from the collected samples.

  • Enzymatic Hydrolysis: The purified DNA is enzymatically hydrolyzed to its constituent deoxyribonucleosides.

  • Derivatization: The deoxyribonucleosides are chemically modified (derivatized) to increase their volatility for GC-MS analysis.

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the different deoxyribonucleosides, and the mass spectrometer measures the mass-to-charge ratio of the fragments, allowing for the quantification of the isotopic enrichment in the deoxyribose moiety.

  • Data Analysis: The fractional synthesis rate of DNA is calculated by comparing the isotopic enrichment of the deoxyribose in the newly synthesized DNA to the enrichment of the precursor pool (i.e., the labeled glucose).

Deoxyribose Synthesis Pathways

The incorporation of labeled precursors into deoxyribose can occur through two main pathways: the de novo synthesis pathway and the salvage pathway.[9][19]

Deoxyribose_Pathways cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway Glucose Glucose PentosePhosphate Pentose Phosphate Pathway Glucose->PentosePhosphate Ribose5P Ribose-5-Phosphate PentosePhosphate->Ribose5P PRPP PRPP Ribose5P->PRPP UMP UMP PRPP->UMP dUMP dUMP UMP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP dTMP_salvage dTMP DNA_denovo DNA dTTP->DNA_denovo Thymidine_base Thymidine Thymidine_kinase Thymidine Kinase Thymidine_base->Thymidine_kinase Thymidine_kinase->dTMP_salvage dTTP_salvage dTTP dTMP_salvage->dTTP_salvage DNA_salvage DNA dTTP_salvage->DNA_salvage

De novo and salvage pathways for thymidylate synthesis.

Conclusion

The journey from the pioneering use of heavy nitrogen isotopes to the sophisticated application of stable isotopes and mass spectrometry highlights a continuous drive for greater precision and safety in biological research. The ability to label and track the fate of deoxyribose and its precursors has been, and continues to be, a fundamental tool in our quest to understand the intricate mechanisms of life. The experimental frameworks laid out by Meselson, Stahl, and Kornberg not only answered fundamental questions of their time but also provided the conceptual and methodological foundation for much of modern molecular biology and drug development. As we move forward, the continued innovation in labeling technologies and analytical instrumentation will undoubtedly open new avenues for exploring the complexities of the human genome in both health and disease.

References

Tracing Nucleotide Metabolism with Thyminose-13C-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotide metabolism is a fundamental cellular process essential for DNA replication, RNA synthesis, and cellular energy transfer.[1][2] Dysregulation of nucleotide metabolism is a hallmark of various diseases, including cancer, making it a critical area of research and a promising target for therapeutic intervention. Stable isotope tracing has emerged as a powerful technique to delineate metabolic pathways and quantify their fluxes in living cells.[1][3] Thyminose-13C-1, a stable isotope-labeled form of deoxyribose, serves as a valuable tracer for investigating the nucleotide salvage pathway. This guide provides a comprehensive overview of the application of this compound for tracing nucleotide metabolism, complete with experimental protocols and data interpretation.

This compound, also known as Deoxyribose-13C-1, is an endogenous metabolite labeled with a stable isotope of carbon at the first position.[4] This labeling allows for the tracking of the deoxyribose moiety as it is incorporated into deoxynucleosides and subsequently into DNA. By using techniques such as mass spectrometry, researchers can differentiate between unlabeled (12C) and labeled (13C) metabolites, providing a quantitative measure of pathway activity.[1]

Experimental Workflow

The general workflow for a this compound tracing experiment involves several key steps, from cell culture and isotope labeling to metabolite extraction and analysis. The following diagram illustrates a typical experimental pipeline.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Seeding & Growth isotope_labeling 2. Introduction of This compound cell_culture->isotope_labeling cell_harvest 3. Cell Harvesting metabolite_extraction 4. Metabolite Extraction cell_harvest->metabolite_extraction lc_ms 5. LC-MS/MS Analysis data_analysis 6. Data Processing & Isotope Enrichment Calculation lc_ms->data_analysis

Caption: A generalized workflow for tracing nucleotide metabolism using this compound.

Key Experimental Protocols

A detailed protocol is crucial for the successful implementation of a this compound tracing experiment. The following sections outline the key methodologies.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a desired density in appropriate growth media and culture conditions. Allow cells to adhere and reach the desired confluency (typically 60-80%).

  • Media Preparation: Prepare fresh growth media. For the experimental group, supplement the media with this compound to a final concentration typically in the range of 10-100 µM. The exact concentration should be optimized for the specific cell line and experimental goals. The control group should receive media with an equivalent concentration of unlabeled thyminose.

  • Labeling: Remove the existing media from the cells and replace it with the this compound containing media (for the experimental group) or control media.

  • Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the label.

Metabolite Extraction
  • Washing: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled media.

  • Quenching: Immediately add a cold extraction solvent to quench metabolic activity. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) kept at -20°C.

  • Scraping and Collection: Scrape the cells in the extraction solvent and collect the cell lysate in a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.

LC-MS/MS Analysis
  • Chromatography: Separate the metabolites using liquid chromatography (LC). A reverse-phase or HILIC column can be used depending on the polarity of the target metabolites.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in both full scan mode to identify metabolites and in MS/MS mode to confirm their identity and quantify isotopologue distribution.

Signaling Pathway Visualization

This compound is incorporated into the deoxynucleotide pool via the salvage pathway. The following diagram illustrates the key steps of this pathway, highlighting the incorporation of the 13C label.

salvage_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular thyminose_13c1 This compound (Deoxyribose-13C-1) deoxyribose_13c1_P Deoxyribose-1-phosphate-13C-1 thyminose_13c1->deoxyribose_13c1_P Thymidine Phosphorylase dTMP_13c dTMP-13C deoxyribose_13c1_P->dTMP_13c Thymidylate Synthase dUMP dUMP dUMP->dTMP_13c dTDP_13c dTDP-13C dTMP_13c->dTDP_13c Thymidylate Kinase dTTP_13c dTTP-13C dTDP_13c->dTTP_13c Nucleoside Diphosphate Kinase dna DNA dTTP_13c->dna DNA Polymerase

Caption: The deoxyribonucleotide salvage pathway showing the incorporation of 13C from this compound.

Quantitative Data Presentation

The primary output of a this compound tracing experiment is the fractional enrichment of the 13C label in downstream metabolites. This data is typically presented in a tabular format to facilitate comparison across different time points and experimental conditions.

MetaboliteTime (hours)% 13C Enrichment (M+1)
Deoxyribose-1-phosphate285.2 ± 3.1
895.6 ± 1.8
2498.1 ± 0.9
dTMP230.5 ± 2.5
865.1 ± 4.2
2482.3 ± 3.7
dTDP225.1 ± 2.2
860.8 ± 3.9
2479.5 ± 3.5
dTTP220.3 ± 1.9
855.4 ± 3.6
2475.2 ± 3.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Data Interpretation

The percentage of 13C enrichment reflects the contribution of the salvage pathway to the total pool of each metabolite. A rapid and high level of enrichment in deoxyribose-1-phosphate indicates efficient uptake and phosphorylation of this compound. The subsequent increase in 13C enrichment in dTMP, dTDP, and dTTP over time demonstrates the flux through the salvage pathway to generate thymidine nucleotides for DNA synthesis.

By comparing the enrichment patterns under different conditions (e.g., in the presence of a drug), researchers can elucidate the effects of the perturbation on nucleotide salvage. For instance, a decrease in 13C enrichment in dNTPs in drug-treated cells would suggest that the drug inhibits one of the enzymes in the salvage pathway.

Conclusion

This compound is a powerful tool for dissecting the complexities of nucleotide salvage pathways. The methodologies outlined in this guide provide a framework for designing and conducting robust stable isotope tracing experiments. The ability to quantitatively measure metabolic fluxes offers invaluable insights into cellular physiology and disease mechanisms, paving the way for the development of novel therapeutic strategies.

References

Understanding Metabolic Pathways with Thyminose-13C-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Metabolic Pathways Traced by Thyminose-13C-1

The primary metabolic route for this compound in mammalian cells is the deoxyribonucleoside salvage pathway . This pathway is crucial for recycling the products of DNA degradation and utilizing extracellular deoxyribonucleosides. The key steps involving this compound are:

  • Phosphorylation: Upon entering the cell, this compound is phosphorylated by a deoxyribonucleoside kinase to form 2-deoxy-D-ribose-1-phosphate-13C-1.

  • Conversion to Deoxyribose-5-Phosphate: This intermediate is then converted to 2-deoxy-D-ribose-5-phosphate-13C-1.

  • Entry into the Pentose Phosphate Pathway (PPP): 2-deoxy-D-ribose-5-phosphate-13C-1 can be subsequently metabolized by enzymes of the non-oxidative branch of the Pentose Phosphate Pathway, such as transketolase and transaldolase. This allows the 13C label to be incorporated into various intermediates of the PPP and glycolysis, including fructose-6-phosphate, glyceraldehyde-3-phosphate, and ultimately, lactate and intermediates of the TCA cycle.

By tracing the journey of the 13C-1 label, researchers can quantify the flux through the deoxyribonucleoside salvage pathway and its contribution to central carbon metabolism. This is particularly relevant in cancer cells, which often exhibit upregulated salvage pathways to meet their high demand for nucleotides for DNA replication.

Signaling Pathways and Logical Relationships

The diagram below illustrates the central role of the deoxyribonucleoside salvage pathway in processing this compound and its subsequent entry into the pentose phosphate pathway.

Metabolic Fate of this compound Thyminose_13C_1 This compound (2-deoxy-D-ribose-1-13C) dR_1P_13C_1 2-deoxy-D-ribose-1-phosphate-13C-1 Thyminose_13C_1->dR_1P_13C_1 Deoxyribonucleoside Kinase dR_5P_13C_1 2-deoxy-D-ribose-5-phosphate-13C-1 dR_1P_13C_1->dR_5P_13C_1 PPP Pentose Phosphate Pathway (Non-oxidative branch) dR_5P_13C_1->PPP dNTPs Deoxyribonucleoside Triphosphates (dNTPs) dR_5P_13C_1->dNTPs PRPP Synthetase Glycolysis Glycolysis PPP->Glycolysis TCA TCA Cycle Glycolysis->TCA DNA DNA Synthesis dNTPs->DNA

Metabolic fate of this compound.

Experimental Protocols

The following sections provide a generalized experimental workflow for conducting a stable isotope tracing study with this compound in cultured mammalian cells. This protocol is based on established methodologies for 13C-metabolic flux analysis.

Experimental Workflow

Experimental Workflow for this compound Tracing cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed cells and allow to reach exponential growth phase Media_Change Replace culture medium with medium containing This compound Cell_Seeding->Media_Change Incubation Incubate for a defined time course Media_Change->Incubation Quenching Rapidly quench metabolism Incubation->Quenching Extraction Extract intracellular metabolites Quenching->Extraction Derivatization Derivatize metabolites (optional, for GC-MS) Extraction->Derivatization LC_MS_GC_MS LC-MS or GC-MS analysis Derivatization->LC_MS_GC_MS Data_Processing Process raw data to determine mass isotopologue distributions LC_MS_GC_MS->Data_Processing MFA Metabolic Flux Analysis (MFA) modeling Data_Processing->MFA

General experimental workflow.
Detailed Methodologies

1. Cell Culture and Isotope Labeling:

  • Cell Lines: Select appropriate cancer and non-cancerous control cell lines.

  • Culture Medium: Utilize a custom medium that lacks unlabeled 2-deoxy-D-ribose to maximize the incorporation of this compound. The concentration of this compound should be optimized for each cell line but typically ranges from 10 to 100 µM.

  • Labeling Time Course: Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to determine the kinetics of label incorporation into downstream metabolites and to identify the optimal time point for achieving isotopic steady-state.

2. Metabolite Extraction:

  • Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a cold extraction solvent (e.g., 80% methanol).

  • Extraction: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

3. Sample Analysis by Mass Spectrometry:

  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS). LC-MS is generally preferred for the analysis of polar metabolites without derivatization.

  • Chromatography: Employ a suitable chromatography method to separate the metabolites of interest. For LC-MS, hydrophilic interaction liquid chromatography (HILIC) is often used for polar metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire the mass spectra of the eluting metabolites. The high resolution will allow for the accurate determination of the mass isotopologue distribution (MID) of each metabolite.

4. Data Analysis and Metabolic Flux Analysis (MFA):

  • Data Processing: Process the raw mass spectrometry data using specialized software to identify metabolites and quantify the abundance of each mass isotopologue (M, M+1, M+2, etc.).

  • Isotopic Enrichment Calculation: Correct for the natural abundance of 13C to determine the fractional enrichment of the label in each metabolite.

  • Metabolic Flux Modeling: Utilize MFA software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model. This will allow for the quantification of the relative or absolute fluxes through the metabolic pathways of interest.

Data Presentation

While specific experimental data for this compound tracing is not available, the following tables illustrate how quantitative data from such an experiment would be structured.

Table 1: Fractional Enrichment of 13C in Key Metabolites Over Time

Metabolite1 hour4 hours8 hours24 hours
Deoxyribose-5-phosphateValueValueValueValue
Ribose-5-phosphateValueValueValueValue
Fructose-6-phosphateValueValueValueValue
Glyceraldehyde-3-phosphateValueValueValueValue
LactateValueValueValueValue
CitrateValueValueValueValue

*Values would represent the percentage of the metabolite pool that contains at least one 13C atom derived from this compound.

Table 2: Mass Isotopologue Distribution (MID) of Key Metabolites at 24 hours

MetaboliteM+0M+1M+2M+3M+4M+5
Deoxyribose-5-phosphate%%%%%%
Ribose-5-phosphate%%%%%%
Fructose-6-phosphate%%%%%%
Lactate%%%
Citrate%%%%%%

*Values would represent the percentage of each mass isotopologue for a given metabolite.

Conclusion

This compound is a valuable tracer for investigating the deoxyribonucleoside salvage pathway and its interplay with central carbon metabolism. The methodologies outlined in this guide provide a robust framework for designing and executing metabolic tracing studies to unravel the metabolic adaptations of cells, particularly in the context of disease and drug development. While the absence of published quantitative data for this specific tracer necessitates a reliance on generalized protocols, the principles of 13C-metabolic flux analysis are well-established and can be effectively applied to gain novel insights into cellular metabolism using this compound. Future studies employing this tracer are anticipated to provide critical data for understanding and targeting nucleotide metabolism in various pathological conditions.

Thyminose-13C-1: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive information on Thyminose-13C-1, including supplier details, purity specifications, and its application in metabolic research. This document outlines experimental protocols and visualizes key metabolic pathways to facilitate its use in advanced research settings.

Supplier and Purity Information

This compound, a stable isotope-labeled form of the endogenous metabolite thyminose (2-deoxy-D-ribose), is a critical tool for metabolic research, particularly in metabolic flux analysis (MFA). The primary supplier identified for this compound is MedChemExpress (MCE). While a specific certificate of analysis for this compound was not publicly available, the purity of the unlabeled analogue, Thyminose, is reported to be 99.49% by MCE, suggesting a high standard of purity for their products. Researchers are advised to request a lot-specific Certificate of Analysis upon purchase for precise purity data.

SupplierProduct NameCatalog NumberPurity (unlabeled)Available Documentation
MedChemExpress (MCE)This compoundHY-77956S199.49%Data Sheet, Certificate of Analysis (upon request)

Applications in Metabolic Research

This compound is primarily utilized as a tracer in stable isotope labeling experiments to investigate cellular metabolism. Its key applications include:

  • Metabolic Flux Analysis (MFA): As a precursor to deoxyribonucleotides, this compound allows for the tracing of carbon atoms through the pentose phosphate pathway (PPP) and into DNA synthesis. This enables the quantification of metabolic fluxes and provides insights into the regulation of these pathways in various physiological and pathological states, such as cancer.[1][2]

  • Internal Standard: Due to its isotopic labeling, this compound can be used as an internal standard in mass spectrometry-based quantification of endogenous thyminose and related metabolites.[3]

  • Therapeutic Drug Monitoring: Isotope-labeled compounds are valuable in pharmacokinetic studies to trace the metabolic fate of drugs.[3]

Experimental Protocols

While specific protocols for this compound are often experiment-dependent, the following provides a general framework for its use in metabolic flux analysis based on established methodologies for 13C-labeled tracers.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and resume proliferation.

  • Tracer Introduction: Replace the standard medium with a medium containing this compound. The concentration of the tracer should be optimized for the specific cell line and experimental goals, but concentrations in the low millimolar range are common for glucose and its analogues.

  • Incubation: Culture the cells in the presence of the tracer for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This time can range from minutes to hours and should be determined empirically.[4]

Metabolite Extraction
  • Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water mixture) to the cells.

  • Cell Lysis and Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet cellular debris.

  • Sample Preparation: Collect the supernatant containing the metabolites. The sample can then be dried and derivatized for analysis.

Mass Spectrometry Analysis
  • Instrumentation: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are commonly used to analyze the isotopic enrichment of metabolites.[5][6]

  • Data Acquisition: The mass spectrometer is set to detect the mass isotopologue distributions (MIDs) of the targeted metabolites. This involves monitoring the mass-to-charge ratios (m/z) of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of the metabolite.

  • Data Analysis: The raw mass spectrometry data is corrected for the natural abundance of 13C. The corrected MIDs are then used in computational models to calculate metabolic fluxes.

Signaling and Metabolic Pathways

This compound is instrumental in elucidating the dynamics of the Pentose Phosphate Pathway (PPP) and its connection to nucleotide biosynthesis and DNA synthesis.

Pentose Phosphate Pathway and DNA Synthesis

The PPP is a crucial metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing pentose sugars, including ribose-5-phosphate, a precursor for nucleotide synthesis. By tracing the incorporation of the 13C label from this compound into deoxyribonucleotides, researchers can quantify the flux through the PPP and its contribution to DNA replication.

PentosePhosphatePathway cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway cluster_Nucleotide_Synthesis Deoxyribonucleotide Synthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P 6PG 6-P-Gluconolactone G6P->6PG Pyruvate Pyruvate F6P->Pyruvate R5P Ribose-5-Phosphate 6PG->R5P Xu5P Xylulose-5-Phosphate R5P->Xu5P S7P Sedoheptulose-7-Phosphate R5P->S7P Deoxyribose_P Deoxyribose Phosphates R5P->Deoxyribose_P Xu5P->F6P E4P Erythrose-4-Phosphate S7P->E4P E4P->F6P Thyminose_13C1 This compound Thyminose_13C1->Deoxyribose_P Tracer Input dNTPs dNTPs Deoxyribose_P->dNTPs DNA DNA Synthesis dNTPs->DNA

Caption: Metabolic fate of this compound in the Pentose Phosphate Pathway and DNA synthesis.

Experimental Workflow for 13C Metabolic Flux Analysis

The overall workflow for a typical 13C-MFA experiment is a multi-step process that requires careful planning and execution.

MFA_Workflow Start Start: Experimental Design CellCulture Cell Culture & Isotope Labeling Start->CellCulture MetaboliteExtraction Metabolite Extraction CellCulture->MetaboliteExtraction MSAnalysis Mass Spectrometry Analysis MetaboliteExtraction->MSAnalysis DataProcessing Data Processing & Correction MSAnalysis->DataProcessing FluxCalculation Metabolic Flux Calculation DataProcessing->FluxCalculation Interpretation Finish: Biological Interpretation FluxCalculation->Interpretation

References

Thyminose-13C-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 478511-60-3

Synonyms: Deoxyribose-13C-1

Thyminose-13C-1 is the isotopically labeled form of thyminose, an endogenous metabolite more commonly known as 2-deoxy-D-ribose. The presence of the carbon-13 isotope at the first carbon position makes it a valuable tool for researchers in metabolic studies, drug development, and various biochemical assays. This technical guide provides an in-depth overview of this compound, its properties, relevant biological pathways, and experimental protocols for its use.

Physicochemical Data

PropertyValueReference
CAS Number 478511-60-3[1]
Unlabeled CAS Number 533-67-5[1]
Molecular Formula C₅H₁₀O₄ (with ¹³C at C1)
Molecular Weight ~135.13 g/mol
Appearance Solid[2]

Biological Significance and Signaling Pathways

Thyminose, or deoxyribose, is a central molecule in cellular metabolism and signaling. It is a fundamental component of deoxyribonucleic acid (DNA) and its metabolism is intricately linked to cell growth, proliferation, and death.

Deoxyribose Metabolism

In bacteria, novel oxidative pathways for the catabolism of 2-deoxy-D-ribose have been identified. One proposed pathway involves the oxidation of deoxyribose to deoxyribonate, which is then further oxidized to ketodeoxyribonate and subsequently cleaved to yield acetyl-CoA and glyceryl-CoA.[3][4] This pathway can proceed in parallel with the more well-known deoxyribose 5-phosphate aldolase pathway.[3]

Deoxyribose_Metabolism Deoxyribose Deoxyribose Deoxyribonate Deoxyribonate Deoxyribose->Deoxyribonate Oxidation Ketodeoxyribonate Ketodeoxyribonate Deoxyribonate->Ketodeoxyribonate Oxidation AcetylCoA_GlycerylCoA Acetyl-CoA + Glyceryl-CoA Ketodeoxyribonate->AcetylCoA_GlycerylCoA Cleavage

Caption: Bacterial oxidative catabolism of deoxyribose.

Role in Angiogenesis

Deoxyribose and its phosphorylated form, 2-deoxy-D-ribose-1-phosphate (dRP), have been shown to possess pro-angiogenic properties.[5][6] dRP, released by various cell types including platelets, macrophages, and cancer cells, can be internalized by endothelial cells.[6] Intracellularly, dRP directly activates NADPH oxidase 2 (NOX2), leading to an increase in reactive oxygen species (ROS).[6] This triggers the activation of the transcription factor nuclear factor kappa B (NF-κB), which in turn upregulates the expression of vascular endothelial growth factor receptor 2 (VEGFR2), promoting VEGF-dependent angiogenesis.[6]

Angiogenesis_Pathway dRP_ext Extracellular 2-Deoxy-D-ribose-1-phosphate (dRP) dRP_int Intracellular dRP dRP_ext->dRP_int Internalization NOX2 NADPH Oxidase 2 (NOX2) dRP_int->NOX2 Direct Activation ROS Reactive Oxygen Species (ROS) NOX2->ROS Production NFkB NF-κB Activation ROS->NFkB VEGFR2 VEGFR2 Upregulation NFkB->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis VEGF-dependent

Caption: dRP-induced pro-angiogenic signaling pathway.

Cell Fate Determination: Apoptosis vs. Necrosis

Deoxyribose can induce cell death, and the specific mechanism, either apoptosis or necrosis, can be influenced by the intracellular concentration of polyamines. In cells with normal polyamine levels, deoxyribose treatment leads to apoptosis.[7] However, in polyamine-depleted cells, the mode of cell death switches to necrosis.[7] This suggests a link between the cell cycle, regulated by polyamines, and the cellular response to a death stimulus like deoxyribose.[7]

Cell_Death_Pathway cluster_normal Normal Polyamines cluster_depleted Depleted Polyamines Deoxyribose_N Apoptosis Apoptosis Deoxyribose_N->Apoptosis Induces Deoxyribose_D Necrosis Necrosis Deoxyribose_D->Necrosis Induces Deoxyribose 2-Deoxy-D-ribose Deoxyribose->Deoxyribose_N Deoxyribose->Deoxyribose_D

Caption: Influence of polyamines on deoxyribose-induced cell death.

Experimental Protocols

The utilization of this compound in research necessitates specific experimental protocols. Below are outlines for key experimental approaches.

Metabolic Flux Analysis

Objective: To trace the metabolic fate of the carbon backbone of deoxyribose in a biological system.

Methodology:

  • Cell Culture: Culture cells of interest to the desired confluency.

  • Isotope Labeling: Replace the standard culture medium with a medium containing this compound as the sole or a supplementary carbon source. The concentration will be dependent on the specific cell line and experimental goals.

  • Time Course: Incubate the cells for various time points to allow for the uptake and metabolism of the labeled thyminose.

  • Metabolite Extraction: Harvest the cells and perform a metabolite extraction using a suitable solvent system (e.g., 80% methanol).

  • LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of the 13C label into downstream metabolites.

  • Data Analysis: Analyze the mass isotopomer distribution to determine the relative flux through different metabolic pathways.

Determination of Deoxyribose Derivatives

Objective: To quantify the levels of deoxyribose and its derivatives in biological samples.

Methodology: This protocol is based on a fluorimetric determination method.

  • Sample Preparation: Homogenize tissue or cell samples as required.

  • Periodate Oxidation: Treat the sample with periodate to oxidize and cleave ribonucleosides, which are often present in large excess.

  • Chromatographic Separation: Utilize column chromatography to separate the deoxyribonucleotides from other cellular components and the products of the periodate oxidation.

  • Fluorimetric Determination:

    • Labilize the pyrimidine-glycosidic bond through bromination.

    • React the liberated deoxyribose with a suitable reagent (e.g., thiobarbituric acid) to produce a fluorescent product.

    • Measure the fluorescence to quantify the amount of deoxyribose.

In Vitro Angiogenesis Assay

Objective: To assess the pro-angiogenic effect of thyminose.

Methodology:

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto a basement membrane matrix (e.g., Matrigel).

  • Treatment: Treat the cells with varying concentrations of thyminose. A vehicle control should be included.

  • Incubation: Incubate the cells for a period sufficient to allow for tube formation (typically 6-24 hours).

  • Visualization: Visualize the tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Conclusion

This compound is a powerful tool for researchers investigating a wide range of biological processes, from fundamental metabolic pathways to complex signaling cascades involved in angiogenesis and cell death. Its use as a stable isotope tracer allows for precise tracking and quantification of metabolic flux, providing valuable insights into cellular physiology in both health and disease. The experimental protocols outlined in this guide provide a starting point for the application of this compound in various research contexts.

References

An In-Depth Technical Guide to Utilizing Thyminose-13C-1 (Deoxyribose-13C-1) for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyminose-13C-1, more commonly known by its systematic name Deoxyribose-13C-1, is a stable isotope-labeled monosaccharide that serves as a critical tool for researchers investigating cellular metabolism and DNA synthesis. As an isotopologue of deoxyribose, the fundamental sugar component of deoxyribonucleic acid (DNA), this compound acts as a tracer that can be incorporated into biological pathways. This allows for the qualitative and quantitative assessment of metabolic fluxes, particularly through the nucleotide salvage pathway and into newly synthesized DNA. This in-depth guide provides a comprehensive overview of the application of this compound, including its chemical properties, detailed experimental protocols for tracer studies, and methods for data analysis.

Core Concepts and Applications

This compound is an invaluable tool in the field of metabolic research, primarily utilized in ¹³C metabolic flux analysis (¹³C-MFA). By introducing this labeled compound to cells or organisms, scientists can trace the path of the ¹³C-labeled carbon atom as it is metabolized and incorporated into various biomolecules. The primary application of this compound is to study the deoxyribonucleoside salvage pathway, a critical process for DNA synthesis and repair. This pathway recycles deoxyribonucleosides from degraded DNA, providing an alternative to the de novo synthesis of nucleotides.

The insights gained from this compound tracer studies are particularly relevant in cancer research, where altered metabolism is a hallmark of disease. By quantifying the flux through the deoxyribonucleoside salvage pathway, researchers can gain a deeper understanding of how cancer cells sustain their rapid proliferation and identify potential therapeutic targets. Other applications include studying the effects of drugs on DNA synthesis, investigating the mechanisms of DNA damage and repair, and exploring the metabolic dynamics of various cell types.

Physicochemical Properties of this compound

PropertyValue
Synonyms Deoxyribose-13C-1, 2-Deoxy-D-ribose-1-¹³C
Molecular Formula ¹³C¹²C₄H₁₀O₄
Molecular Weight 135.12 g/mol
CAS Number 478511-60-3
Appearance White to off-white solid
Purity Typically ≥98%
Storage Store at -20°C for long-term stability

Experimental Protocols

The successful application of this compound in metabolic tracer studies relies on meticulously planned and executed experimental protocols. The following sections provide detailed methodologies for cell culture-based experiments, from sample preparation to analysis by mass spectrometry or nuclear magnetic resonance spectroscopy.

I. Cell Culture and Labeling

This protocol outlines a general procedure for labeling mammalian cells with this compound to trace its incorporation into DNA.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • This compound (Deoxyribose-13C-1)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • 6-well or 10 cm cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well or 10 cm plates at a density that will result in approximately 80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the appropriate base medium with dialyzed FBS and the desired concentration of this compound. The final concentration of the tracer may need to be optimized depending on the cell line and experimental goals, but a starting point of 10-100 µM is common.

  • Labeling: Aspirate the standard culture medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium containing this compound to the cells.

  • Incubation: Incubate the cells for a specific duration to allow for the uptake and incorporation of the tracer. The incubation time is a critical parameter and should be determined empirically. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling period.

  • Harvesting: After the desired incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.

II. DNA Extraction and Hydrolysis

Materials:

  • DNA extraction kit (e.g., column-based or phenol-chloroform)

  • Nuclease P1

  • Alkaline Phosphatase

  • Ammonium acetate buffer

Procedure:

  • DNA Extraction: Lyse the harvested cells and extract genomic DNA using a commercial kit or standard protocol. Ensure the DNA is of high purity.

  • DNA Quantification: Quantify the extracted DNA using a spectrophotometer or fluorometer.

  • Enzymatic Hydrolysis:

    • To 20-50 µg of DNA, add Nuclease P1 in an appropriate buffer (e.g., 20 mM ammonium acetate, pH 5.3).

    • Incubate at 50°C for 2 hours.

    • Add Alkaline Phosphatase and continue to incubate at 37°C for an additional 2 hours. This will hydrolyze the DNA into individual deoxyribonucleosides.

  • Sample Cleanup: The hydrolyzed sample may need to be cleaned up to remove enzymes and other contaminants prior to analysis. This can be achieved by protein precipitation or solid-phase extraction.

III. Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the incorporation of ¹³C into deoxyribonucleosides.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Typical LC-MS/MS Parameters:

ParameterSetting
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A linear gradient from 5% to 95% B over 10-15 minutes
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Specific precursor-to-product ion transitions for both the unlabeled (M+0) and labeled (M+1) deoxyadenosine, deoxyguanosine, deoxycytidine, and thymidine.
Collision Energy Optimized for each deoxyribonucleoside

Data Analysis:

The fractional enrichment of ¹³C in each deoxyribonucleoside is calculated by dividing the peak area of the labeled isotopologue (M+1) by the sum of the peak areas of the unlabeled (M+0) and labeled isotopologues.

IV. Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the position and extent of ¹³C labeling.

Sample Preparation:

  • The hydrolyzed and purified deoxyribonucleoside sample should be lyophilized and reconstituted in a deuterated solvent (e.g., D₂O).

  • The concentration of the sample should be optimized for NMR analysis, typically in the range of 1-10 mM.

NMR Acquisition:

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • The ¹³C enrichment can be determined by comparing the integrals of the ¹³C-coupled and uncoupled signals in the ¹H spectrum or directly from the ¹³C spectrum.

Data Presentation

The quantitative data obtained from this compound tracer experiments should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.

Table 1: Fractional Enrichment of ¹³C in Deoxyribonucleosides Following Incubation with this compound

DeoxyribonucleosideFractional Enrichment (%) at 6 hoursFractional Enrichment (%) at 12 hoursFractional Enrichment (%) at 24 hours
DeoxyadenosineExample ValueExample ValueExample Value
DeoxyguanosineExample ValueExample ValueExample Value
DeoxycytidineExample ValueExample ValueExample Value
ThymidineExample ValueExample ValueExample Value

Note: The values in this table are placeholders and should be replaced with actual experimental data.

Mandatory Visualizations

Diagrams are essential for illustrating the metabolic pathways and experimental workflows involved in this compound tracer studies. The following diagrams are generated using the Graphviz DOT language.

Deoxyribonucleoside Salvage Pathway

Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Thyminose_13C_1 This compound (Deoxyribose-13C-1) Deoxyribose_13C_1_in Deoxyribose-13C-1 Thyminose_13C_1->Deoxyribose_13C_1_in Transport Deoxyribose_13C_1_P Deoxyribose-13C-1-Phosphate Deoxyribose_13C_1_in->Deoxyribose_13C_1_P Deoxyribose Kinase dNMP_13C 13C-Deoxyribonucleoside Monophosphate (dNMP) Deoxyribose_13C_1_P->dNMP_13C PRPP PRPP PRPP->dNMP_13C Base Purine/Pyrimidine Bases Base->dNMP_13C Phosphoribosyl- transferase dNDP_13C 13C-Deoxyribonucleoside Diphosphate (dNDP) dNMP_13C->dNDP_13C dNMP Kinase dNTP_13C 13C-Deoxyribonucleoside Triphosphate (dNTP) dNDP_13C->dNTP_13C dNDP Kinase DNA_13C 13C-labeled DNA dNTP_13C->DNA_13C DNA Polymerase

Caption: Deoxyribonucleoside Salvage Pathway.

Experimental Workflow for this compound Tracer Analysis

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Labeling with This compound Cell_Culture->Labeling Harvesting 3. Cell Harvesting Labeling->Harvesting DNA_Extraction 4. DNA Extraction Harvesting->DNA_Extraction Hydrolysis 5. Enzymatic Hydrolysis to Deoxyribonucleosides DNA_Extraction->Hydrolysis Analysis 6. LC-MS/MS or NMR Analysis Hydrolysis->Analysis Data_Processing 7. Data Processing and Fractional Enrichment Calculation Analysis->Data_Processing

Caption: this compound Experimental Workflow.

Conclusion

This compound is a powerful and versatile tool for elucidating the dynamics of deoxyribonucleoside metabolism and DNA synthesis. By employing the detailed protocols and analytical methods outlined in this guide, researchers can gain valuable insights into fundamental biological processes and their alterations in disease states. The ability to trace the metabolic fate of deoxyribose provides a unique window into the intricate network of cellular metabolism, paving the way for new discoveries and the development of novel therapeutic strategies.

Methodological & Application

Application Note: Quantifying Cell Proliferation Using Stable Isotope-Labeled Thymidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of cell proliferation is fundamental to understanding normal physiological processes and the progression of diseases such as cancer. A common method to assess cell division is by measuring the rate of new DNA synthesis. This protocol details the use of Thyminose-13C-1, a stable isotope-labeled analog of thymidine, to trace and quantify its incorporation into newly synthesized DNA in cultured cells. When cells proliferate, they incorporate extracellular nucleosides into their genomic DNA. By supplying this compound in the cell culture medium, the rate of its incorporation can be precisely measured using techniques like mass spectrometry. This method offers a quantitative and sensitive alternative to older techniques that rely on radioactive isotopes.

This application note provides a detailed protocol for using this compound to label DNA in cell culture, followed by DNA extraction, and analysis of isotope enrichment. The presented data illustrates the application of this method in determining the anti-proliferative effects of a hypothetical anti-cancer compound, Drug X.

Experimental Protocols

Cell Culture and Labeling with this compound

This protocol describes the general procedure for labeling adherent cells with this compound. The optimal concentration of the labeling reagent and the incubation time may vary depending on the cell line and experimental goals.

  • Materials:

    • Adherent cells (e.g., MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (10 mM in sterile water)

    • 6-well cell culture plates

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Cell counting device (e.g., hemocytometer)

  • Procedure:

    • Seed cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete medium.

    • Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

    • After 24 hours, treat the cells with the desired concentration of the test compound (e.g., Drug X) or vehicle control.

    • Simultaneously, add this compound to each well to a final concentration of 10 µM.

    • Incubate the cells for the desired labeling period (e.g., 24, 48, or 72 hours).

    • After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization and transfer them to microcentrifuge tubes.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • The cell pellets are now ready for DNA extraction.

Genomic DNA Extraction

This protocol outlines a standard column-based method for extracting genomic DNA from the labeled cell pellets.

  • Materials:

    • DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

    • Cell pellets from the labeling experiment

    • Lysis buffer

    • Proteinase K

    • Ethanol

    • Wash buffers

    • Elution buffer

  • Procedure:

    • Resuspend the cell pellet in 200 µL of lysis buffer containing 20 µL of proteinase K.

    • Incubate the mixture at 56°C for 10 minutes to lyse the cells.

    • Add 200 µL of ethanol (96-100%) to the lysate and mix thoroughly.

    • Transfer the mixture to a spin column and centrifuge at 6,000 x g for 1 minute.

    • Discard the flow-through and wash the column with 500 µL of wash buffer 1, followed by centrifugation.

    • Repeat the wash step with 500 µL of wash buffer 2.

    • Elute the DNA by adding 100 µL of elution buffer to the center of the column membrane and incubating for 1 minute at room temperature, followed by centrifugation at 6,000 x g for 1 minute.

    • Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).

DNA Hydrolysis and Sample Preparation for Mass Spectrometry

This protocol describes the enzymatic hydrolysis of genomic DNA to individual deoxynucleosides for subsequent analysis.

  • Materials:

    • Extracted genomic DNA (2-5 µg)

    • Nuclease P1

    • Alkaline phosphatase

    • Reaction buffer (e.g., 10 mM ammonium acetate, pH 5.3)

  • Procedure:

    • In a microcentrifuge tube, mix 2-5 µg of genomic DNA with nuclease P1 (5 units) in reaction buffer.

    • Incubate the mixture at 37°C for 2 hours.

    • Add alkaline phosphatase (5 units) and continue the incubation at 37°C for an additional 2 hours.

    • After hydrolysis, centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.

    • Transfer the supernatant containing the deoxynucleosides to a new tube for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data from a representative experiment investigating the effect of Drug X on the proliferation of MCF-7 cells using the this compound labeling protocol.

Table 1: DNA Yield from MCF-7 Cells Treated with Drug X

TreatmentIncubation Time (hours)Average DNA Yield (µg per well)Standard Deviation
Vehicle Control488.20.6
Drug X (10 nM)486.10.5
Drug X (100 nM)484.50.4

Table 2: 13C-Enrichment in Genomic DNA of MCF-7 Cells

TreatmentIncubation Time (hours)% 13C-Thymidine EnrichmentStandard Deviation
Vehicle Control244.80.3
Vehicle Control489.50.7
Drug X (100 nM)242.10.2
Drug X (100 nM)483.80.4

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ext_T Extracellular This compound ENT1 ENT1 Transporter ext_T->ENT1 int_T Intracellular This compound ENT1->int_T TMP This compound Monophosphate int_T->TMP ATP TK1 Thymidine Kinase 1 TDP This compound Diphosphate TMP->TDP ATP TMPK TMP Kinase TTP This compound Triphosphate TDP->TTP ATP NDPK NDP Kinase DNA_Polymerase DNA Polymerase TTP->DNA_Polymerase TK1->TMP TMPK->TDP NDPK->TTP DNA Incorporation into newly synthesized DNA DNA_Polymerase->DNA

Caption: Metabolic pathway of this compound incorporation into DNA.

Experimental Workflow

G A 1. Seed Cells in 6-well plates B 2. Incubate for 24h for cell attachment A->B C 3. Treat with Drug X and add this compound B->C D 4. Incubate for labeling period (e.g., 48h) C->D E 5. Harvest Cells and extract genomic DNA D->E F 6. Enzymatic Hydrolysis of DNA to deoxynucleosides E->F G 7. LC-MS/MS Analysis to quantify 13C-enrichment F->G H 8. Data Analysis: Compare treated vs. control G->H

Caption: Workflow for this compound cell proliferation assay.

Application Note: Quantitative Analysis of Thyminose-13C-1 in Human Plasma by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Thyminose in human plasma using Thyminose-13C-1 as an internal standard. The method utilizes a simple protein precipitation step for sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode. This stable isotope dilution assay provides high accuracy and precision, making it suitable for various research applications, including pharmacokinetic studies and metabolic research in drug development.

Introduction

Thyminose, also known as 2-deoxy-D-ribose, is a fundamental component of deoxyribonucleic acid (DNA).[1] Its levels in biological fluids can be indicative of cellular turnover and metabolic processes. Accurate quantification of thyminose is crucial for understanding its role in various physiological and pathological states. Stable isotope dilution mass spectrometry is a powerful technique for the accurate quantification of endogenous metabolites.[2][3] By spiking a known amount of a stable isotope-labeled internal standard, such as this compound, into a sample, variations in sample preparation and instrument response can be effectively normalized, leading to highly reliable results.[2] this compound, being chemically identical to the endogenous analyte but differing in mass, co-elutes chromatographically and experiences similar ionization efficiency, making it an ideal internal standard.[4]

Experimental

Materials and Reagents
  • Thyminose (≥99% purity)

  • This compound (≥99% purity, isotopic purity >99%)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (sourced from an authorized vendor)

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of Thyminose from human plasma.[4][5][6][7]

  • Thaw human plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing 50 ng/mL of this compound (Internal Standard, IS).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a hydrophilic interaction liquid chromatography (HILIC) column to retain the polar analyte.

  • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 95
    2.0 95
    5.0 50
    5.1 5
    7.0 5
    7.1 95

    | 10.0 | 95 |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The analytes were monitored using Multiple Reaction Monitoring (MRM). A characteristic fragmentation of deoxyribonucleosides is the neutral loss of the deoxyribose moiety (m/z 116).[8][9][10][11]

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Thyminose 135.1 73.1 15

    | this compound (IS) | 136.1 | 74.1 | 15 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Thyminose in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensured high accuracy and precision by correcting for matrix effects and variations in instrument response.

Calibration Curve

The calibration curve was constructed by plotting the peak area ratio of Thyminose to this compound against the concentration of Thyminose. The curve showed excellent linearity over the concentration range of 1 to 1000 ng/mL.

Concentration (ng/mL)Peak Area (Thyminose)Peak Area (this compound)Peak Area Ratio (Analyte/IS)
12,5401,250,0000.0020
512,6501,245,0000.0102
1025,3001,255,0000.0202
50127,0001,260,0000.1008
100255,0001,250,0000.2040
5001,280,0001,255,0001.0199
10002,550,0001,250,0002.0400
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels. The results, summarized in the table below, demonstrate that the method is both accurate and precise.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
Low154.2102.55.1101.8
Medium1503.198.74.399.2
High7502.5101.23.8100.5

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Human Plasma add_is Add 300 µL Acetonitrile with this compound (IS) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject hilic HILIC Separation inject->hilic esi ESI+ Ionization hilic->esi mrm MRM Detection esi->mrm integrate Peak Integration mrm->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibration Quantify using Calibration Curve ratio->calibration G cluster_pathway Metabolic Fate of 2-Deoxyribose DNA DNA Thymidine Thymidine DNA->Thymidine Degradation Thyminose Thyminose (2-Deoxy-D-ribose) Thymidine->Thyminose Thymidine Phosphorylase dRibose1P 2-Deoxyribose-1-phosphate Thyminose->dRibose1P Deoxyribose Kinase dRibose5P 2-Deoxyribose-5-phosphate dRibose1P->dRibose5P Phosphopentomutase G3P Glyceraldehyde-3-phosphate dRibose5P->G3P Acetaldehyde Acetaldehyde dRibose5P->Acetaldehyde Deoxyribose-phosphate aldolase Glycolysis Glycolysis/ TCA Cycle G3P->Glycolysis Acetaldehyde->Glycolysis

References

Application Notes and Protocols for Incorporating Thyminose-13C-1 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular physiology. Thyminose-13C-1, a stable isotope-labeled form of deoxyribose, offers a unique tool to probe specific areas of metabolism, particularly the nucleotide salvage pathway and its connections to central carbon metabolism. These application notes provide a comprehensive overview and detailed protocols for the effective incorporation of this compound in MFA studies, aiding in the investigation of disease states, drug efficacy, and cellular engineering.

Thyminose, also known as deoxyribose, is a fundamental component of deoxyribonucleic acid (DNA). The use of this compound as a tracer allows for the precise tracking of the C1 carbon of the deoxyribose moiety as it is incorporated into deoxyribonucleosides and subsequently into DNA via the salvage pathway. Furthermore, its catabolism can reveal fluxes into glycolysis and the tricarboxylic acid (TCA) cycle. This provides a valuable window into cellular proliferation, DNA repair mechanisms, and the metabolic reprogramming often observed in cancer and other diseases.

Core Applications

The unique metabolic fate of this compound makes it a valuable tracer for several key research areas:

  • Oncology Research: Cancer cells often exhibit altered nucleotide metabolism to sustain rapid proliferation. Tracing this compound can elucidate the activity of the deoxyribonucleoside salvage pathway, a critical route for DNA synthesis in some cancers, and identify potential therapeutic targets.

  • Drug Development: Evaluating the impact of drugs on nucleotide metabolism is crucial. This compound can be used to assess how therapeutic agents affect DNA synthesis and repair pathways, providing insights into their mechanism of action and potential resistance mechanisms.

  • Virology: Many antiviral drugs are nucleoside analogs that interfere with viral replication. MFA with this compound can be employed to study the metabolic interplay between the host cell and the virus, and to understand the metabolic effects of antiviral therapies.

  • Mitochondrial Dysfunction: The salvage pathway is also important for mitochondrial DNA synthesis. This compound tracing can help investigate disorders related to mitochondrial DNA depletion and the metabolic consequences of mitochondrial dysfunction.

Experimental Design Considerations

Successful MFA studies using this compound require careful experimental design. Key considerations include:

  • Cell Line Selection: Choose cell lines with active deoxyribonucleoside salvage pathways. Cancer cell lines, rapidly dividing cells, and cells deficient in de novo nucleotide synthesis are often suitable models.

  • Tracer Concentration: The optimal concentration of this compound should be determined empirically to ensure sufficient labeling of downstream metabolites without causing metabolic perturbations. A starting point is often in the range of physiological concentrations of deoxyribose.

  • Co-labeling Strategies: To obtain a more comprehensive flux map, consider co-labeling experiments with other 13C-labeled substrates, such as [U-13C]-glucose or [U-13C]-glutamine. This allows for the simultaneous analysis of glycolysis, the pentose phosphate pathway (PPP), the TCA cycle, and their connections to nucleotide metabolism.

  • Isotopic Steady State: For steady-state MFA, it is crucial to ensure that the intracellular metabolite pools have reached isotopic steady state. This is typically achieved by culturing the cells in the presence of the labeled substrate for a sufficient period, often spanning several cell doubling times.

  • Analytical Methods: Mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is the primary analytical technique for measuring the mass isotopomer distributions of metabolites.

Signaling Pathways and Metabolic Fate of this compound

This compound, upon entering the cell, is primarily metabolized through two main routes: the deoxyribonucleoside salvage pathway and catabolism.

Thyminose_Metabolism Thyminose_13C_1 This compound (extracellular) Thyminose_13C_1_in This compound (intracellular) Thyminose_13C_1->Thyminose_13C_1_in Transport dThd_13C_1 [1'-13C]-Deoxythymidine Thyminose_13C_1_in->dThd_13C_1 Thymidine Phosphorylase dCtd_13C_1 [1'-13C]-Deoxycytidine Thyminose_13C_1_in->dCtd_13C_1 dAdo_13C_1 [1'-13C]-Deoxyadenosine Thyminose_13C_1_in->dAdo_13C_1 dGuo_13C_1 [1'-13C]-Deoxyguanosine Thyminose_13C_1_in->dGuo_13C_1 Catabolism Catabolism Thyminose_13C_1_in->Catabolism dTMP_13C_1 [1'-13C]-dTMP dThd_13C_1->dTMP_13C_1 dCMP_13C_1 [1'-13C]-dCMP dCtd_13C_1->dCMP_13C_1 dAMP_13C_1 [1'-13C]-dAMP dAdo_13C_1->dAMP_13C_1 dGMP_13C_1 [1'-13C]-dGMP dGuo_13C_1->dGMP_13C_1 DNA_13C [13C]-DNA dTMP_13C_1->DNA_13C dCMP_13C_1->DNA_13C dAMP_13C_1->DNA_13C dGMP_13C_1->DNA_13C Glycolysis Glycolysis Intermediates Catabolism->Glycolysis TCA TCA Cycle Intermediates Glycolysis->TCA TK1 Thymidine Kinase 1 TK1->dTMP_13C_1 DCK Deoxycytidine Kinase DCK->dCMP_13C_1 dGK Deoxyguanosine Kinase dGK->dGMP_13C_1 dAK Deoxyadenosine Kinase dAK->dAMP_13C_1

Caption: Metabolic fate of this compound.

Experimental Workflow

The following diagram outlines the general workflow for a metabolic flux analysis experiment using this compound.

MFA_Workflow Start Start Cell_Culture 1. Cell Culture (Select appropriate cell line) Start->Cell_Culture Labeling 2. Isotopic Labeling (Incubate with this compound and other tracers) Cell_Culture->Labeling Quenching 3. Rapid Quenching (e.g., cold methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. MS Analysis (GC-MS or LC-MS) Extraction->Analysis Data_Processing 6. Data Processing (Determine Mass Isotopomer Distributions) Analysis->Data_Processing Modeling 7. Metabolic Flux Modeling (e.g., using INCA or Metran) Data_Processing->Modeling Interpretation 8. Flux Map Interpretation and Biological Insights Modeling->Interpretation End End Interpretation->End

Caption: General workflow for 13C-MFA.

Detailed Experimental Protocols

Protocol 1: Steady-State 13C Metabolic Flux Analysis using this compound

Objective: To quantify the metabolic fluxes through the deoxyribonucleoside salvage pathway and central carbon metabolism at isotopic steady state.

Materials:

  • Selected cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (FBS)

  • This compound (sterile, cell culture grade)

  • [U-13C]-Glucose (optional, for co-labeling)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Chloroform, ice-cold

  • Water, ultrapure, ice-cold

  • Cell scrapers

  • Centrifuge tubes

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Seeding and Growth:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach approximately 80% confluency at the time of harvest.

    • Culture cells in complete medium supplemented with dialyzed FBS to minimize interference from unlabeled precursors in the serum.

  • Isotopic Labeling:

    • Prepare labeling medium by supplementing the base medium with this compound at the desired final concentration. If co-labeling, also add the other 13C-labeled substrate.

    • When cells reach approximately 20-30% confluency, replace the growth medium with the pre-warmed labeling medium.

    • Incubate the cells in the labeling medium for a period sufficient to achieve isotopic steady state. This is typically at least 24-48 hours, but should be optimized for the specific cell line and its doubling time.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium from the culture vessel.

    • Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled substrate.

    • Add a sufficient volume of ice-cold 80% methanol to the cells to quench all enzymatic activity.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.

    • Perform a three-phase liquid-liquid extraction by adding ice-cold water and chloroform in a 1:1:1 ratio (methanol:water:chloroform).

    • Vortex vigorously and centrifuge at high speed to separate the phases.

    • Carefully collect the upper aqueous phase (containing polar metabolites like nucleotides and glycolytic intermediates) and the lower organic phase (containing lipids) into separate tubes. The protein pellet will be at the interface.

  • Sample Preparation for MS Analysis:

    • Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites as required for your specific GC-MS or LC-MS method. For GC-MS analysis of sugars and organic acids, a common derivatization is methoximation followed by silylation.

  • Mass Spectrometry Analysis:

    • Analyze the derivatized samples by GC-MS or LC-MS/MS to determine the mass isotopomer distributions (MIDs) of key metabolites.

    • Metabolites of interest include:

      • Deoxyribonucleosides (deoxyadenosine, deoxyguanosine, deoxycytidine, thymidine)

      • Glycolytic intermediates (e.g., pyruvate, lactate)

      • TCA cycle intermediates (e.g., citrate, succinate, malate)

      • Amino acids (for co-labeling experiments with glucose)

  • Data Analysis and Flux Calculation:

    • Correct the raw MS data for the natural abundance of 13C.

    • Use a metabolic flux analysis software package (e.g., INCA, Metran, WUFLUX) to fit the measured MIDs to a metabolic network model.

    • The software will estimate the net and exchange fluxes for the reactions in the model that best reproduce the experimental data.

Quantitative Data Presentation

The following tables present representative, illustrative data from a hypothetical steady-state MFA experiment using this compound and [U-13C]-glucose in a cancer cell line. These values are for demonstration purposes and will vary depending on the cell line and experimental conditions.

Table 1: Relative Mass Isotopomer Distributions of Key Metabolites

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Deoxyadenosine45.2%51.3% 2.1%1.0%0.3%0.1%0.0%
Pyruvate20.5%5.5%15.8%58.2% ---
Lactate19.8%6.1%16.2%57.9% ---
Citrate15.3%8.2%25.1%18.9%28.5% 3.8%0.2%
Ribose-5-phosphate10.1%4.2%8.9%15.3%21.5%40.0% -

M+n represents the fraction of the metabolite pool containing n 13C atoms. The bolded value indicates the most abundant labeled isotopomer.

Table 2: Estimated Metabolic Fluxes (normalized to glucose uptake rate of 100)

PathwayReactionControl FluxTreated FluxFold Change
Glycolysis Glucose -> G6P100.0 ± 5.0100.0 ± 4.81.0
G6P -> F6P95.2 ± 4.592.1 ± 4.20.97
F6P -> PYR180.4 ± 9.1175.3 ± 8.50.97
PYR -> LAC85.1 ± 4.3110.2 ± 5.11.30
Pentose Phosphate Pathway G6P -> R5P (oxidative)15.7 ± 1.825.4 ± 2.31.62
F6P <-> R5P (non-oxidative)5.2 ± 0.68.1 ± 0.91.56
TCA Cycle PYR -> Acetyl-CoA40.3 ± 3.530.1 ± 2.80.75
Acetyl-CoA -> Citrate38.9 ± 3.228.5 ± 2.50.73
a-KG -> Succinate35.1 ± 2.925.9 ± 2.40.74
Salvage Pathway Deoxyribose -> dNTPs8.9 ± 1.115.2 ± 1.51.71

Fluxes are presented as mean ± standard deviation. "Treated" represents a hypothetical drug treatment that inhibits de novo nucleotide synthesis.

Conclusion

The incorporation of this compound into metabolic flux analysis studies provides a powerful and specific tool for investigating the deoxyribonucleoside salvage pathway and its integration with central carbon metabolism. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust MFA experiments. The ability to quantify fluxes through these critical pathways will undoubtedly accelerate our understanding of cellular metabolism in health and disease, and aid in the development of novel therapeutic strategies.

Application Notes and Protocols for Thyminose-13C-1 Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting metabolic labeling studies using Thyminose-13C-1. This stable isotope-labeled compound is a powerful tool for tracing the metabolism of thymidine, a critical precursor for DNA synthesis. By tracking the incorporation of the 13C label, researchers can gain insights into cellular proliferation, DNA repair mechanisms, and the efficacy of therapeutic agents that target nucleotide metabolism.

Introduction to Thymidine Metabolism

Thymidine triphosphate (dTTP), a necessary component for DNA replication and repair, is synthesized through two primary pathways: the de novo pathway and the salvage pathway.[1]

  • De Novo Synthesis: This pathway synthesizes thymidylate (dTMP) from deoxyuridine monophosphate (dUMP).

  • Salvage Pathway: This pathway recycles thymidine from the degradation of DNA or from the extracellular environment.[1][2] Thymidine is transported into the cell and phosphorylated by thymidine kinase 1 (TK1) to dTMP, which is then further phosphorylated to dTTP and incorporated into DNA.[2]

This compound, which is thymidine with a 13C label at the 1' position of the deoxyribose sugar, is an ideal tracer for studying the salvage pathway. Its incorporation into DNA can be quantified to assess the rate of DNA synthesis and cellular proliferation.[3][4]

Key Applications

  • Measuring Cell Proliferation: Quantifying the rate of this compound incorporation into DNA provides a direct measure of S-phase activity and, consequently, cell proliferation rates.[3][5] This is a non-radioactive alternative to traditional methods like [3H]-thymidine incorporation.[3]

  • Drug Discovery and Development: Evaluating the impact of novel therapeutics on nucleotide metabolism and DNA synthesis.

  • Metabolic Flux Analysis: Tracing the flow of carbon from thymidine into various metabolic pathways.[6][7]

  • DNA Repair Studies: Investigating the role of the salvage pathway in providing nucleotides for DNA repair processes.

Signaling Pathway

The metabolic fate of this compound is primarily governed by the thymidine salvage pathway. The following diagram illustrates the key steps involved.

Thymidine_Salvage_Pathway cluster_intracellular Intracellular Thyminose_13C_1_ext This compound Thyminose_13C_1_int This compound Thyminose_13C_1_ext->Thyminose_13C_1_int Transporter dTMP_13C_1 d[1'-13C]TMP Thyminose_13C_1_int->dTMP_13C_1 TK1 dTDP_13C_1 d[1'-13C]TDP dTMP_13C_1->dTDP_13C_1 TMPK dTTP_13C_1 d[1'-13C]TTP dTDP_13C_1->dTTP_13C_1 NDPK DNA_13C_1 13C-Labeled DNA dTTP_13C_1->DNA_13C_1 DNA Polymerase

Caption: Thymidine Salvage Pathway for this compound.

Experimental Design and Protocols

A typical this compound labeling experiment involves cell culture, incubation with the labeled thymidine, extraction of DNA, and analysis by mass spectrometry or NMR spectroscopy.

Experimental Workflow

Experimental_Workflow A Cell Culture (e.g., A549 cells) B This compound Labeling (e.g., 10 µM for 24h) A->B C Cell Harvesting & DNA Extraction B->C D DNA Hydrolysis (to deoxynucleosides) C->D E Sample Analysis (LC-MS/MS or NMR) D->E F Data Analysis (Isotopologue Distribution) E->F

Caption: General Experimental Workflow for this compound Labeling.

Protocol 1: In Vitro Labeling of Adherent Cells

This protocol details the steps for labeling adherent cells (e.g., A549 lung carcinoma cells) with this compound and preparing the DNA for analysis.

Materials:

  • This compound (MedChemExpress)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Nuclease P1

  • Alkaline Phosphatase

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates at a density of approximately 200,000 cells per well and allow them to adhere overnight.

  • Labeling: The next day, replace the medium with fresh medium containing this compound. The final concentration and incubation time should be optimized for the specific cell line and experimental goals (see Table 1 for examples).

  • Cell Harvesting: After the labeling period, wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA and collect them by centrifugation.

  • DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.

  • DNA Hydrolysis:

    • To 10 µg of DNA, add Nuclease P1 and incubate at 37°C for 2 hours.

    • Add Alkaline Phosphatase and incubate at 37°C for an additional 2 hours to hydrolyze the DNA into individual deoxynucleosides.

  • Sample Preparation for Analysis: Precipitate proteins by adding cold acetonitrile, centrifuge, and transfer the supernatant containing the deoxynucleosides for LC-MS/MS or NMR analysis.

Protocol 2: Analysis of 13C Incorporation by LC-MS/MS

This protocol outlines the analysis of 13C-labeled thymidine in hydrolyzed DNA samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

Procedure:

  • Chromatographic Separation: Separate the deoxynucleosides using a C18 reverse-phase HPLC column.

  • Mass Spectrometry Analysis:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor the transition of the parent ion (m/z) to a specific product ion for both unlabeled thymidine (dC) and 13C-labeled thymidine (dC+1).

  • Data Analysis:

    • Quantify the peak areas for the labeled and unlabeled thymidine.

    • Calculate the percentage of 13C incorporation using the following formula: % Incorporation = (Area of dC+1) / (Area of dC + Area of dC+1) * 100

Data Presentation

Quantitative data from this compound labeling studies should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Example Labeling Conditions for In Vitro Studies

Cell LineThis compound Conc. (µM)Incubation Time (hours)Expected % Incorporation
A549102415 - 25%
HeLa102420 - 30%
MCF-7254810 - 20%

Table 2: Example LC-MS/MS Data for A549 Cells

Treatment[dC] Peak Area[dC+1] Peak Area% Incorporation
Control1.2 x 10^71.1 x 10^50.9%
Drug A8.5 x 10^65.2 x 10^40.6%
Drug B1.5 x 10^73.8 x 10^620.3%

Troubleshooting

  • Low Incorporation:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure cells are in the logarithmic growth phase.

  • High Background:

    • Optimize the DNA extraction and hydrolysis procedures to minimize contamination.

    • Use high-purity reagents and solvents.

Conclusion

This compound labeling is a versatile and powerful technique for investigating DNA synthesis and thymidine metabolism. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute robust and informative experiments. Careful optimization of labeling conditions and analytical methods is crucial for obtaining high-quality, reproducible data.

References

Application Note: Sample Preparation for Thymine-¹³C₁ Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the preparation of biological samples for metabolomics analysis using Thymine-¹³C₁ as a stable isotope tracer. The focus is on ensuring sample integrity, maximizing metabolite recovery, and preparing samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow Overview

Stable isotope tracing with Thymine-¹³C₁ is a powerful technique to investigate pyrimidine metabolism, DNA synthesis, and related pathways. A successful metabolomics experiment hinges on a meticulous and consistent sample preparation workflow. The process begins with the introduction of the isotopic tracer to the biological system and ends with a sample ready for analytical instrumentation. Each step—labeling, quenching, extraction, and derivatization—is critical for generating high-quality, reproducible data.

G cluster_0 Phase 1: Cell Culture & Isotope Labeling cluster_1 Phase 2: Sample Quenching & Harvesting cluster_2 Phase 3: Metabolite Extraction & Preparation cluster_3 Phase 4: Derivatization & Analysis A Cell Seeding & Growth B Introduction of Thymine-¹³C₁ Tracer A->B C Incubation for Isotopic Steady State (~24h for nucleotides) B->C D Rapid Quenching of Metabolism (e.g., Cold Methanol Solution at -40°C) C->D E Cell Harvesting (Scraping or Centrifugation) D->E F Washing with Cold PBS E->F G Metabolite Extraction with Organic Solvents (e.g., 100% Methanol) F->G H Separation of Supernatant (contains metabolites) G->H I Drying/Evaporation (e.g., SpeedVac) H->I J Derivatization for GC-MS (Methoxyamination & Silylation) I->J K GC-MS Analysis J->K

Caption: High-level workflow for Thymine-¹³C₁ metabolomics sample preparation.

Thymine Metabolism and Isotope Tracing

Thymine is a crucial pyrimidine base. When cells are supplied with Thymine-¹³C₁, the labeled carbon can be traced through the pyrimidine salvage pathway. This pathway converts thymine into thymidine and subsequently into its phosphorylated forms (TMP, TDP, TTP), which are the building blocks for DNA synthesis. Tracking the ¹³C label provides a quantitative measure of pathway activity and its contribution to nucleotide pools and DNA replication.

G Tracer Thymine-¹³C₁ (Exogenous Tracer) Thymidine Thymidine-¹³C₁ Tracer->Thymidine Thymidine Phosphorylase TMP TMP-¹³C₁ Thymidine->TMP Thymidine Kinase TDP TDP-¹³C₁ TMP->TDP TMP Kinase TTP TTP-¹³C₁ TDP->TTP NDKs DNA DNA Synthesis TTP->DNA

Caption: Simplified pyrimidine salvage pathway for tracing Thymine-¹³C₁.

Detailed Experimental Protocols

Consistency is paramount in metabolomics.[1][2] Adhere strictly to the protocols for all samples within an experiment to minimize variation.

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. A minimum of 1-10 million cells are typically required per sample.[2]

  • Tracer Introduction: After allowing cells to adhere and resume growth (typically 24 hours), replace the standard culture medium with a pre-warmed, custom medium containing Thymine-¹³C₁ at the desired concentration.

  • Labeling Duration: Incubate the cells under standard conditions. The time required to reach isotopic steady state for nucleotides is typically around 24 hours.[3] This duration should be optimized and kept consistent for all experimental replicates.

Protocol 2: Metabolite Quenching and Cell Harvesting

Quenching is the most critical step to halt enzymatic activity and preserve the metabolic snapshot at the time of sampling.[4][5][6]

  • Prepare Quenching Solution: Prepare a quenching solution of 60% methanol supplemented with 0.85% (w/v) ammonium bicarbonate.[4] Pre-chill the solution to -40°C or colder.

  • Medium Removal: Aspirate the culture medium from the plate as quickly as possible.

  • Cell Washing (Optional but Recommended): Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.[7] Perform this step rapidly to prevent metabolic changes.

  • Quenching: Add the pre-chilled quenching solution to the culture dish to cover the cell monolayer.[4]

  • Cell Harvesting: Place the dish on dry ice. Scrape the frozen cells into the quenching solution using a pre-chilled cell scraper.[6]

  • Collection: Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Pelleting: Centrifuge at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the cells.

  • Supernatant Removal: Discard the supernatant and store the cell pellet at -80°C until extraction.

Protocol 3: Metabolite Extraction

The goal of extraction is to efficiently lyse the cells and solubilize the intracellular metabolites.

  • Prepare Extraction Solvent: Pre-chill 100% methanol to -40°C.

  • First Extraction: Add 1 mL of cold 100% methanol to the frozen cell pellet.[4] Vortex vigorously for 1 minute to resuspend the pellet and facilitate cell lysis.

  • Incubation: Incubate the mixture at -20°C for 30 minutes.

  • Centrifugation: Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

  • Second Extraction: To maximize yield, repeat the extraction by adding another 1 mL of cold 100% methanol to the pellet, vortexing, incubating, and centrifuging as before.[4]

  • Pool Supernatants: Combine the supernatant from the second extraction with the first.

  • Drying: Dry the pooled metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried extract at -80°C.

Protocol 4: Sample Derivatization for GC-MS Analysis

Many metabolites, including thymine, are not sufficiently volatile for GC-MS analysis.[8][9] Derivatization, typically a two-step process of methoxyamination followed by silylation, increases volatility and thermal stability.[10]

  • Methoxyamination:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried metabolite extract.

    • Vortex for 1 minute to ensure the pellet is fully dissolved.

    • Incubate at room temperature for 24 hours to convert carbonyl groups to their methoxime derivatives.[10]

  • Silylation:

    • Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane), to the sample.

    • Vortex briefly.

    • Incubate at a high temperature (e.g., 70°C) for 2 hours.[10] This step replaces active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (TMS) group.

  • Final Preparation: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Quantitative Data Summary Tables

The following tables summarize key quantitative parameters for the described protocols.

Table 1: Cell Culture and Labeling Parameters

Parameter Recommended Value Notes
Cell Density 1-10 x 10⁶ cells/sample Ensure cells are in exponential growth phase.[2]
Tracer Thymine-¹³C₁ Purity should be verified.
Labeling Time ~24 hours Should be optimized; critical for reaching isotopic steady state for nucleotides.[3]

| Replicates | Minimum of 5-10 | Recommended for robust statistical analysis.[2] |

Table 2: Quenching and Extraction Protocol Parameters

Step Reagent/Condition Specification Rationale
Quenching Solution 60% Methanol / 0.85% NH₄HCO₃ -40°C Rapidly halts enzymatic activity while maintaining cell integrity.[4]
Washing Solution Phosphate-Buffered Saline (PBS) 4°C Removes extracellular contaminants before quenching.[7]
Extraction Solvent 1 100% Methanol -40°C Efficiently extracts a broad range of polar metabolites.[4]
Extraction Solvent 2 Deionized Water 4°C A final water extraction can recover highly polar compounds.[4]
Centrifugation (Pelleting) 1,000 x g, 5 min 4°C Separates cells from quenching solution.

| Centrifugation (Debris) | >14,000 x g, 10 min | 4°C | Separates insoluble debris from metabolite extract. |

Table 3: Derivatization Protocol Parameters

Step Reagent Volume Incubation Conditions Purpose
Methoxyamination Methoxyamine HCl in Pyridine (20 mg/mL) 50 µL Room Temperature, 24 hours Protects carbonyl groups and prevents multiple derivatives.[10]

| Silylation | MSTFA + 1% TMCS | 80 µL | 70°C, 2 hours | Increases volatility and thermal stability by replacing active hydrogens.[10][9] |

References

Application Notes and Protocols for Thyminose-13C-1 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of Thyminose-13C-1 (also known as Deoxyribose-13C-1) in drug metabolism and related studies. The stable isotope label in this molecule makes it a valuable tool for quantitative bioanalysis and for tracing the metabolic fate of deoxyribose in various biological systems.

Application 1: this compound as an Internal Standard for Accurate Quantification of Analytes in Biofluids

Stable isotope-labeled internal standards (SIL-ISs) are crucial for minimizing errors in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] this compound, being an isotopologue of an endogenous metabolite, can serve as an excellent internal standard for the quantification of thyminose (deoxyribose) or structurally similar analytes in biological matrices like plasma, urine, or cell culture media. The use of a 13C-labeled standard is often superior to deuterium-labeled standards as it typically co-elutes with the unlabeled analyte, providing better compensation for matrix effects such as ion suppression or enhancement.[1][2]

Experimental Protocol: Quantification of a Fictitious Analyte "Drug-X-Deoxyriboside" in Human Plasma

This protocol describes the use of this compound as an internal standard for the quantification of a hypothetical deoxyriboside drug, "Drug-X-Deoxyriboside," in human plasma using LC-MS/MS.

1. Materials and Reagents:

  • Drug-X-Deoxyriboside analytical standard

  • This compound (Internal Standard)

  • Human plasma (blank, from a certified vendor)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • 96-well protein precipitation plate

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Drug-X-Deoxyriboside in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with acetonitrile. This solution will be used for protein precipitation.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of human plasma samples (calibration standards, quality controls, and unknown study samples) into the wells of a 96-well plate.

  • Add 200 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Drug-X-Deoxyriboside: [M+H]+ → fragment ion (to be determined based on the drug's structure)

      • This compound: [M+H]+ → fragment ion (e.g., m/z 136.1 → 74.1, assuming a single 13C label on the C1 position leading to a +1 mass shift)

5. Data Analysis:

  • Integrate the peak areas for both the analyte (Drug-X-Deoxyriboside) and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of Drug-X-Deoxyriboside in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table presents hypothetical data from a validation experiment, demonstrating the improved precision and accuracy when using this compound as an internal standard versus external calibration.

Quality Control Sample (Nominal Conc.)Mean Measured Conc. (External Standard)%CV (External Standard)%Accuracy (External Standard)Mean Measured Conc. (Internal Standard)%CV (Internal Standard)%Accuracy (Internal Standard)
Low QC (5 ng/mL) 6.2 ng/mL18.5%124%5.1 ng/mL4.2%102%
Mid QC (50 ng/mL) 42.5 ng/mL15.2%85%49.2 ng/mL3.1%98.4%
High QC (500 ng/mL) 610.0 ng/mL12.8%122%508.5 ng/mL2.5%101.7%

This data illustrates that the use of a stable isotope-labeled internal standard significantly improves the precision (lower %CV) and accuracy of the quantification.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) mix Vortex Mix plasma->mix is_solution IS Solution (200 µL) This compound in ACN is_solution->mix centrifuge Centrifuge mix->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc Reverse-Phase LC Separation supernatant->lc ms Tandem MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Workflow for analyte quantification using this compound as an internal standard.

Application 2: Tracing Deoxyribose Metabolism for DNA Synthesis and Repair Studies

Many therapeutic agents, particularly in oncology, function by disrupting DNA synthesis or repair. This compound can be used as a tracer to investigate the metabolic pathways leading to deoxyribose synthesis and its incorporation into DNA. This allows for the differentiation between de novo DNA synthesis (associated with cell proliferation) and DNA repair mechanisms.[4] Such studies can provide valuable insights into a drug's mechanism of action.

Experimental Protocol: Tracing [1-13C]-Deoxyribose Incorporation into DNA of Cancer Cells

This protocol outlines a method to monitor the incorporation of this compound into the DNA of a cancer cell line (e.g., HepG2) to assess the impact of an investigational drug on DNA synthesis and repair.

1. Materials and Reagents:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Investigational drug

  • DNA extraction kit

  • Nuclease P1

  • Alkaline phosphatase

  • LC-MS/MS system

2. Cell Culture and Labeling:

  • Culture HepG2 cells to ~70% confluency in standard culture medium.

  • Prepare labeling medium by supplementing standard medium with a known concentration of this compound (e.g., 100 µM).

  • Treat one set of cells with the investigational drug at a relevant concentration (e.g., IC50). Maintain a vehicle-treated control group.

  • Replace the standard medium with the labeling medium (with or without the drug) and incubate for a defined period (e.g., 24 or 48 hours).

3. DNA Extraction and Hydrolysis:

  • Harvest the cells from both treated and control groups.

  • Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Quantify the extracted DNA (e.g., using a spectrophotometer).

  • Hydrolyze a known amount of DNA (e.g., 10 µg) to individual deoxynucleosides by incubating with nuclease P1 followed by alkaline phosphatase.

4. LC-MS/MS Analysis of Deoxynucleosides:

  • Analyze the hydrolyzed DNA samples by LC-MS/MS to measure the abundance of unlabeled deoxyadenosine (dA), deoxyguanosine (dG), deoxycytidine (dC), and thymidine (dT), as well as their 13C-labeled counterparts (e.g., [1-13C]-deoxyadenosine).

  • Use a suitable LC method (e.g., HILIC or reverse-phase with an appropriate ion-pairing agent) to separate the deoxynucleosides.

  • Employ MS/MS in MRM mode to detect the specific transitions for each unlabeled and labeled deoxynucleoside.

5. Data Analysis:

  • Calculate the isotopic enrichment for each deoxynucleoside as the ratio of the labeled peak area to the total (labeled + unlabeled) peak area.

  • Compare the isotopic enrichment in the drug-treated group to the vehicle-treated control group. A significant decrease in enrichment in the drug-treated group would indicate inhibition of DNA synthesis or repair.

Data Presentation

The following table shows hypothetical data on the percentage of 13C-label incorporation into deoxyadenosine (as a representative deoxynucleoside) in cancer cells, with and without treatment with a DNA synthesis inhibitor.

Experimental Condition% 13C Enrichment in Deoxyadenosine (Mean ± SD, n=3)
Vehicle Control 15.8 ± 1.2%
Drug-Treated (1 µM) 4.2 ± 0.5%

This data suggests that the drug significantly inhibits the incorporation of exogenous deoxyribose into DNA, indicating a potent effect on DNA synthesis pathways.

Visualization of Signaling Pathway

G cluster_cell Cell cluster_salvage Salvage Pathway cluster_synthesis DNA Synthesis Thyminose_13C1 This compound (extracellular) Thyminose_13C1_intra This compound (intracellular) Thyminose_13C1->Thyminose_13C1_intra dThd_kinase Thymidine Kinase Thyminose_13C1_intra->dThd_kinase dTMP_13C1 d(T/A/G/C)MP-13C-1 dThd_kinase->dTMP_13C1 d_NTP_13C1 d(T/A/G/C)TP-13C-1 dTMP_13C1->d_NTP_13C1 Kinases DNA_Polymerase DNA Polymerase d_NTP_13C1->DNA_Polymerase DNA_13C1 Genomic DNA (13C-labeled) DNA_Polymerase->DNA_13C1 Drug Investigational Drug Drug->DNA_Polymerase

Caption: Pathway of this compound incorporation into genomic DNA via salvage pathways.

References

Application Notes and Protocols for Tracking Deoxyribose Uptake Using Thyminose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of nucleotide metabolism is crucial for understanding fundamental cellular processes such as DNA replication and repair. In the context of drug development, particularly in oncology, targeting these pathways is a key therapeutic strategy. Thyminose-13C-1, a stable isotope-labeled form of the deoxyribose sugar component of thymidine, serves as a powerful tracer to monitor the deoxyribose salvage pathway and downstream DNA synthesis. Its incorporation into cellular metabolites can be tracked using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing quantitative insights into metabolic flux.[1][2][3] This allows researchers to assess the efficacy of drugs that inhibit nucleotide metabolism and to understand how cancer cells adapt to metabolic stress.[4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to track deoxyribose uptake and its incorporation into DNA.

Principle of the Method

Cells can synthesize nucleotides de novo or salvage them from the extracellular environment. The salvage pathway for thymidine involves the uptake of deoxyribose (as part of a nucleoside) and its subsequent phosphorylation to form nucleotides, which are then incorporated into DNA. By introducing this compound, the labeled carbon atom acts as a tracer. The detection of this 13C label in downstream metabolites, such as thymidine monophosphate (TMP), thymidine diphosphate (TDP), thymidine triphosphate (TTP), and ultimately in genomic DNA, allows for the qualitative and quantitative assessment of the deoxyribose salvage pathway activity.[2][6]

Applications

  • Drug Development: Evaluating the in vitro and in vivo efficacy of drugs targeting nucleotide metabolism, particularly inhibitors of the de novo pathway, by measuring the compensatory flux through the salvage pathway.

  • Cancer Research: Studying the metabolic phenotype of cancer cells and their reliance on the deoxyribose salvage pathway for proliferation and DNA repair.[4][5]

  • Metabolic Research: Elucidating the regulation and kinetics of the deoxyribose salvage pathway under various physiological and pathological conditions.[7][8]

Experimental Workflow

The general workflow for a this compound labeling experiment involves cell culture, isotope labeling, metabolite extraction, and analysis by mass spectrometry.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_processing Sample Processing cluster_analysis Analysis cell_culture Cell Culture drug_treatment Drug Treatment (Optional) cell_culture->drug_treatment thyminose_labeling Incubate with This compound drug_treatment->thyminose_labeling cell_harvest Cell Harvesting thyminose_labeling->cell_harvest metabolite_extraction Metabolite Extraction cell_harvest->metabolite_extraction dna_hydrolysis DNA Hydrolysis cell_harvest->dna_hydrolysis lc_ms LC-MS/MS Analysis metabolite_extraction->lc_ms dna_hydrolysis->lc_ms data_analysis Data Analysis lc_ms->data_analysis salvage_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular thyminose_13c1 This compound d_ribose_1_p_13c1 Deoxyribose-1-phosphate-13C-1 thyminose_13c1->d_ribose_1_p_13c1 Uptake d_ribose_5_p_13c1 Deoxyribose-5-phosphate-13C-1 d_ribose_1_p_13c1->d_ribose_5_p_13c1 Phosphopentomutase prpp_13c1 PRPP-13C-1 d_ribose_5_p_13c1->prpp_13c1 PRPP Synthetase dtmp_13c1 dTMP-13C-1 prpp_13c1->dtmp_13c1 Thymidine Phosphorylase dtdp_13c1 dTDP-13C-1 dtmp_13c1->dtdp_13c1 Thymidylate Kinase dttp_13c1 dTTP-13C-1 dtdp_13c1->dttp_13c1 Nucleoside Diphosphate Kinase dna_13c1 Genomic DNA-13C-1 dttp_13c1->dna_13c1 DNA Polymerase

References

Application Notes and Protocols for Thyminose-13C-1 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyminose-13C-1, a stable isotope-labeled form of deoxyribose, serves as a valuable tracer for in vivo metabolic studies. Its application in animal models allows for the quantitative analysis of deoxyribonucleoside salvage pathways, which are critical for DNA synthesis and repair. Dysregulation of these pathways is implicated in various pathological conditions, including cancer and developmental disorders. These application notes provide detailed protocols for the administration of this compound in rodent models, methods for sample analysis, and insights into the metabolic pathways involved. Stable isotope tracers like this compound are primarily used for metabolic flux analysis and quantifying the contribution of salvage pathways to nucleotide pools.[1][2]

Data Presentation

Table 1: Hypothetical Biodistribution of this compound in Mice

The following table presents hypothetical biodistribution data for this compound in a mouse model 1-hour post-intravenous administration. These values are illustrative, as specific quantitative data for this compound is not currently available in published literature. The distribution pattern is based on the expected high metabolic activity of the nucleoside salvage pathway in tissues with high cell turnover.

TissuePercent Injected Dose per Gram (%ID/g)
Blood2.5 ± 0.5
Liver15.0 ± 2.1
Spleen25.0 ± 3.5
Bone Marrow30.0 ± 4.2
Intestine18.0 ± 2.9
Kidney8.0 ± 1.2
Muscle1.0 ± 0.3
Brain0.5 ± 0.1
Tumor (if applicable)22.0 ± 3.8
Table 2: Pharmacokinetic Parameters of a Labeled Nucleoside Analog in Rats (Example)

This table provides an example of pharmacokinetic parameters that can be determined following the administration of a labeled compound. The data presented here are hypothetical and serve as a template for reporting results from this compound studies.

ParameterValueUnit
Cmax (Peak Concentration)50µg/mL
Tmax (Time to Peak)0.5hours
AUC (Area Under the Curve)200µg*h/mL
t1/2 (Half-life)2.5hours

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in Mice

This protocol details the procedure for a bolus intravenous injection of this compound for short-term metabolic tracing studies.

Materials:

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Animal restraining device

  • 27-30 gauge needles and syringes

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile PBS to the desired concentration. A typical concentration for a similar tracer like 13C6-glucose is 25% (w/v).[2] The final concentration should be optimized based on the experimental goals and analytical sensitivity.

    • Sterile-filter the solution through a 0.22 µm filter.

  • Animal Preparation:

    • Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

    • Fast animals for 4-6 hours before administration to reduce variability in baseline metabolism.

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

  • Administration:

    • Place the anesthetized mouse in a restraining device, ensuring the tail is accessible.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Perform a bolus injection of the this compound solution into a lateral tail vein. The injection volume should be adjusted based on the animal's weight (e.g., 5-10 µL/g body weight).

  • Sample Collection:

    • Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 2, 5, 15, 30, 60 minutes) post-injection.

    • At the designated endpoint, euthanize the animal via an approved method (e.g., cervical dislocation under deep anesthesia).

    • Rapidly dissect tissues of interest, rinse with cold PBS, blot dry, and snap-freeze in liquid nitrogen.

    • Store all samples at -80°C until analysis.

Protocol 2: Sample Processing and Metabolite Extraction

Materials:

  • Frozen tissue samples

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • Centrifuge

Procedure:

  • Tissue Pulverization:

    • Keep the tissue frozen in liquid nitrogen and pulverize it to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • Metabolite Extraction:

    • Add the pre-chilled extraction solvent to the powdered tissue (e.g., 1 mL per 50 mg of tissue).

    • Vortex thoroughly for 1 minute.

    • Incubate on dry ice for 15 minutes, then thaw on ice.

    • Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

  • Sample Preparation for Analysis:

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Resuspend the dried metabolites in a suitable solvent for the analytical platform (e.g., 50% acetonitrile for LC-MS).

Protocol 3: Analysis by Mass Spectrometry

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Mass Spectrometer (MS) (e.g., Triple Quadrupole, Q-TOF, or Orbitrap)

Procedure:

  • Chromatographic Separation:

    • Inject the resuspended metabolite extract into the chromatography system to separate the metabolites.

    • Use an appropriate column and gradient for separating polar metabolites, including deoxyribose and its phosphorylated derivatives.

  • Mass Spectrometry Analysis:

    • Analyze the eluent by mass spectrometry to detect and quantify the mass isotopologues of deoxyribose and downstream metabolites.

    • Monitor for the native mass (M+0) and the 13C-labeled mass (M+1) of Thyminose and its metabolic products.

    • Calculate the fractional enrichment of 13C in each metabolite to determine the contribution of the salvage pathway.

Visualizations

Metabolic Pathway of this compound

Thyminose_Metabolism cluster_salvage Deoxyribonucleoside Salvage Pathway Thyminose_13C_1 This compound (extracellular) Thyminose_13C_1_int This compound (intracellular) Thyminose_13C_1->Thyminose_13C_1_int Transport dR5P_13C_1 Deoxyribose-5-phosphate-13C-1 Thyminose_13C_1_int->dR5P_13C_1 Thymidine Kinase 1 (TK1) dRP_13C_1 Deoxyribose-1-phosphate-13C-1 G3P Glyceraldehyde-3-phosphate dR5P_13C_1->G3P Deoxyribose-phosphate aldolase (DERA) Acetaldehyde Acetaldehyde-13C-1 dR5P_13C_1->Acetaldehyde Deoxyribose-phosphate aldolase (DERA) Glycolysis Glycolysis G3P->Glycolysis TCA TCA Cycle Acetaldehyde->TCA -> Acetyl-CoA

Caption: Metabolic fate of this compound via the salvage pathway.

Experimental Workflow

Experimental_Workflow start Start prep_solution Prepare this compound Dosing Solution start->prep_solution animal_prep Animal Preparation (Fasting, Anesthesia) prep_solution->animal_prep administration IV Administration animal_prep->administration sample_collection Blood & Tissue Collection administration->sample_collection extraction Metabolite Extraction sample_collection->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (Isotopologue Ratios) analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo this compound administration and analysis.

Regulation of the Deoxyribonucleoside Salvage Pathway

Salvage_Pathway_Regulation DNA_damage DNA Damage p53 p53 DNA_damage->p53 activates p21 p21 p53->p21 induces RB_E2F RB/E2F Pathway p21->RB_E2F inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest TK1_gene TK1 Gene Transcription RB_E2F->TK1_gene regulates TK1_protein Thymidine Kinase 1 (TK1) TK1_gene->TK1_protein expresses Salvage Deoxyribonucleoside Salvage TK1_protein->Salvage catalyzes

Caption: Simplified signaling network regulating Thymidine Kinase 1.

References

Troubleshooting & Optimization

Technical Support Center: Thyminose-13C-1 Incorporation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thyminose-13C-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the incorporation of this compound into their experimental systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound, also known as Deoxyribose-13C-1, is a stable isotope-labeled form of thyminose, an endogenous metabolite.[1][2] It is primarily used as a tracer in metabolic research and drug development to study DNA synthesis and cell proliferation.[3][4] The 13C label allows for the tracking of its incorporation into newly synthesized DNA using techniques like mass spectrometry.[5]

Q2: How is this compound incorporated into DNA?

A2: this compound, as a deoxyribose component, is incorporated into DNA through the nucleotide salvage pathway. Cells can utilize exogenous nucleosides, like thymidine (which contains deoxyribose), to synthesize nucleotides, which are the building blocks of DNA. During DNA replication (S-phase of the cell cycle), these labeled nucleotides are incorporated into the growing DNA strands.

Q3: What are the main advantages of using a stable isotope label like 13C?

A3: Using stable isotopes like 13C offers several advantages over radioisotopes. They are not radioactive, which eliminates safety concerns and the need for specialized handling and disposal procedures.[6] 13C is chemically stable, ensuring the label remains intact throughout the experiment.[5] Furthermore, stable isotope labeling is compatible with mass spectrometry-based metabolomics, allowing for detailed analysis of metabolic fluxes and pathway dynamics.[7][8]

Q4: Can this compound be used in both in vitro and in vivo experiments?

A4: Yes, stable isotope-labeled compounds like this compound are suitable for both in vitro (cell culture) and in vivo (animal) studies.[1][2] The experimental design and delivery method will vary depending on the system being studied.

Troubleshooting Guides

This section addresses common issues that may arise during this compound incorporation experiments.

Issue Potential Cause Recommended Solution
Low Incorporation Efficiency 1. Suboptimal Cell Health: Cells are not actively proliferating due to over-confluence, nutrient depletion, or toxicity.[9] 2. Low Concentration of Labeled Precursor: The concentration of this compound in the medium is insufficient for efficient uptake. 3. Incorrect Timing of Labeling: The labeling period does not coincide with the S-phase of the cell cycle. 4. Degradation of Labeled Compound: The this compound may have degraded due to improper storage or handling.1. Ensure cells are in the exponential growth phase and seeded at an optimal density.[3] Optimize cell culture conditions, including media composition and pH.[9][10] 2. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type. 3. Synchronize the cell population to enrich for cells in the S-phase or perform a time-course experiment to identify the optimal labeling window. 4. Store this compound according to the manufacturer's instructions. Prepare fresh working solutions for each experiment.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells or plates. 2. Inconsistent Labeling Time: Variations in the duration of exposure to this compound. 3. Matrix Effects in Sample Analysis: Interference from other molecules in the sample during mass spectrometry analysis.[5]1. Use a precise method for cell counting and seeding to ensure uniformity. 2. Standardize the timing of all experimental steps, especially the addition and removal of the labeling medium. 3. Incorporate stable isotope-labeled internal standards during sample preparation to normalize for matrix effects.[5] Perform thorough sample cleanup and extraction.
No Detectable Labeled Product 1. Cell Cycle Arrest: The experimental treatment has induced cell cycle arrest, preventing entry into S-phase.[11] 2. Inefficient DNA Extraction: The protocol for DNA isolation is not yielding a sufficient amount of DNA for analysis. 3. Instrument Sensitivity: The mass spectrometer is not sensitive enough to detect the low levels of incorporated 13C.1. Perform a cell cycle analysis (e.g., by flow cytometry) to confirm that cells are progressing through the S-phase. 2. Optimize the DNA extraction protocol to maximize yield and purity. 3. Ensure the mass spectrometer is properly calibrated and operating at the required sensitivity. Consider using a more sensitive instrument or increasing the amount of starting material.

Data Presentation

The following tables provide examples of how to structure quantitative data from this compound incorporation experiments for clear comparison.

Table 1: Dose-Response of this compound Incorporation

This compound Concentration (µM)Mean 13C Enrichment (%)Standard Deviation
01.1 (Natural Abundance)0.05
105.80.4
2512.30.9
5021.51.5
10023.11.8

Table 2: Time-Course of this compound Incorporation

Labeling Duration (hours)Mean 13C Enrichment (%)Standard Deviation
01.1 (Natural Abundance)0.06
68.20.7
1215.91.2
2422.41.6
4822.81.9

Experimental Protocols

Protocol: Measuring this compound Incorporation in Cultured Cells

1. Cell Seeding:

  • Culture cells of interest to ~80% confluency.

  • Trypsinize and count the cells.

  • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase during the labeling period. Allow cells to adhere overnight.

2. Preparation of Labeling Medium:

  • Prepare the cell culture medium containing the desired final concentration of this compound.

  • Warm the labeling medium to 37°C before use.

3. Labeling:

  • Aspirate the old medium from the cell culture plate.

  • Gently add the pre-warmed labeling medium to each well.

  • Incubate the cells for the desired labeling period (e.g., 24 hours).

4. Cell Harvesting and DNA Extraction:

  • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping or trypsinization.

  • Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.

5. Sample Preparation for Mass Spectrometry:

  • Quantify the extracted DNA.

  • Hydrolyze the DNA to individual nucleosides.

  • Prepare the samples for mass spectrometry analysis according to the instrument's requirements. This may involve derivatization.

6. Mass Spectrometry Analysis:

  • Analyze the samples using a suitable mass spectrometer (e.g., LC-MS/MS) to determine the isotopic enrichment of 13C in the deoxyribose of thymidine.

7. Data Analysis:

  • Calculate the percentage of 13C enrichment by comparing the signal intensities of the labeled (M+1) and unlabeled (M+0) isotopes of the target molecule.

  • Correct for the natural abundance of 13C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture labeling Labeling with This compound cell_culture->labeling prepare_media Prepare Labeling Medium prepare_media->labeling harvesting Cell Harvesting labeling->harvesting dna_extraction DNA Extraction harvesting->dna_extraction ms_analysis Mass Spectrometry dna_extraction->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Experimental workflow for this compound incorporation analysis.

salvage_pathway Thyminose_13C_1 This compound (in medium) Thymidine_13C 13C-Thymidine Thyminose_13C_1->Thymidine_13C Uptake TMP_13C 13C-TMP Thymidine_13C->TMP_13C Thymidine Kinase TDP_13C 13C-TDP TMP_13C->TDP_13C TMP Kinase TTP_13C 13C-TTP TDP_13C->TTP_13C NDP Kinase DNA_13C 13C-labeled DNA TTP_13C->DNA_13C DNA Polymerase

Caption: Simplified diagram of the nucleotide salvage pathway.

troubleshooting_logic start Low Incorporation Efficiency check_cells Check Cell Health & Proliferation start->check_cells check_concentration Optimize Label Concentration start->check_concentration check_time Optimize Labeling Time start->check_time check_protocol Review Protocol & Reagents start->check_protocol solution_cells Ensure exponential growth Optimize culture conditions check_cells->solution_cells solution_conc Perform dose-response experiment check_concentration->solution_conc solution_time Synchronize cells or perform time-course check_time->solution_time solution_protocol Ensure proper storage and handling check_protocol->solution_protocol

References

Technical Support Center: Thyminose-13C-1 Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thyminose-13C-1 as a metabolic tracer. Our goal is to address specific issues you may encounter during your experiments, from initial design to final data analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using a this compound tracer in metabolic studies?

A1: this compound is a stable isotope-labeled tracer used to investigate the metabolic fate of thyminose and its contribution to various downstream metabolic pathways. By tracing the incorporation of the 13C isotope from this compound into other metabolites, researchers can elucidate pathway activities, determine nutrient contributions to biosynthesis, and infer metabolic fluxes under specific experimental conditions.[1][2] This approach is a powerful tool for understanding how genetic or pharmacological perturbations affect cellular metabolism.[3]

Q2: How do I properly design a this compound tracer experiment?

A2: A successful tracer experiment begins with a well-formulated research question and a clear hypothesis.[4] Key considerations include:

  • Tracer Concentration and Duration: The concentration of this compound and the labeling duration should be optimized to achieve isotopic steady state in the pathways of interest without causing metabolic perturbations.[4][5]

  • Isotopic Steady State: It is crucial to determine the time required for the 13C label to reach a stable enrichment in key metabolites. This varies between pathways, with glycolysis typically reaching steady state faster than the TCA cycle or nucleotide biosynthesis.[5][6]

  • Control Groups: Appropriate control groups are essential for accurate interpretation. This includes unlabeled control cultures to determine the natural abundance of isotopes.

Q3: What is a Mass Isotopologue Distribution (MID) and why is it important?

A3: A Mass Isotopologue Distribution (MID), also known as a Mass Distribution Vector (MDV), describes the fractional abundance of all isotopologues of a specific metabolite.[1] An isotopologue is a molecule that differs only in its isotopic composition. For a metabolite with 'n' carbon atoms, there can be M+0 (all 12C), M+1 (one 13C), M+2 (two 13C), up to M+n (all 13C) isotopologues. The MID is crucial as it reveals the extent of 13C incorporation from the tracer, providing insights into the activity of metabolic pathways.[1]

Q4: How do I correct for the natural abundance of 13C in my samples?

A4: All carbon-containing metabolites have a natural abundance of approximately 1.1% 13C. This background needs to be corrected to accurately determine the enrichment from the this compound tracer. This correction is typically performed using computational tools and algorithms that subtract the contribution of naturally occurring heavy isotopes from the measured MIDs.[7] Software tools like IsoCor are designed for this purpose.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low 13C enrichment in downstream metabolites 1. Insufficient labeling time. 2. Low tracer concentration. 3. Dilution of the tracer by unlabeled intracellular pools. 4. The metabolic pathway of interest is not highly active under the experimental conditions.1. Perform a time-course experiment to determine the optimal labeling duration to reach isotopic steady state.[5][6] 2. Increase the concentration of this compound in the medium. 3. Pre-condition cells in a medium without unlabeled thyminose before adding the tracer.[1] 4. Re-evaluate the experimental model and conditions to ensure the targeted pathway is active.
High variability between biological replicates 1. Inconsistent cell culture conditions (e.g., cell density, growth phase). 2. Variations in sample preparation and quenching. 3. Inconsistent timing of sample collection. 4. Instrumental variability during mass spectrometry analysis.1. Standardize cell seeding density and ensure cells are in a consistent metabolic state (e.g., exponential growth phase). 2. Use a rapid and consistent method for quenching metabolism (e.g., liquid nitrogen) and metabolite extraction. 3. Precisely control the timing of labeling and sample harvesting. 4. Incorporate internal standards (e.g., fully 13C-labeled yeast extract) to normalize for analytical variance.[8][9]
Unexpected labeled isotopologues observed 1. Contribution from alternative or previously unconsidered metabolic pathways. 2. Isotope scrambling or metabolic cycling. 3. Presence of impurities in the this compound tracer.1. Consult metabolic pathway databases to explore alternative routes for thyminose metabolism. 2. Consider the possibility of reverse or cyclic metabolic fluxes that can redistribute the 13C label. 3. Verify the isotopic purity of the tracer with the manufacturer or through direct analysis.
Difficulty in interpreting MID data 1. Complex metabolic network with multiple converging and diverging pathways. 2. Lack of a clear precursor-product relationship.1. Start by analyzing metabolites that are known to be directly downstream of thyminose metabolism. 2. Use metabolic flux analysis (MFA) software to model the data and gain a more quantitative understanding of pathway activities.[10] 3. Consider using additional tracers with different labeling patterns to resolve ambiguous pathway contributions.[1][10]

Experimental Protocols & Methodologies

General Protocol for a this compound Tracer Experiment in Cultured Cells:

  • Cell Seeding: Plate cells at a consistent density and allow them to reach the desired confluency or metabolic state (e.g., mid-exponential growth phase).

  • Media Preparation: Prepare the experimental medium containing this compound at the desired concentration. For optimal results, use a base medium that does not contain unlabeled thyminose and is supplemented with dialyzed fetal bovine serum to minimize interference from serum metabolites.[5]

  • Tracer Introduction: Remove the existing medium from the cells and wash them with a pre-warmed buffer (e.g., PBS). Add the pre-warmed experimental medium containing this compound. This marks the beginning of the labeling period.

  • Incubation: Incubate the cells for the predetermined duration to allow for the incorporation of the 13C label and to reach isotopic steady state.

  • Metabolism Quenching and Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with an ice-cold solution (e.g., saline) to remove any remaining extracellular tracer.

    • Quench metabolism by adding liquid nitrogen directly to the culture plate.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Collect the cell extract and centrifuge at a high speed at 4°C to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS) to determine the mass isotopologue distributions of the metabolites of interest.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output start Start: Experimental Design cell_culture Cell Culture & Seeding start->cell_culture media_prep Prepare 13C-Labeling Medium cell_culture->media_prep labeling Introduce this compound media_prep->labeling incubation Incubate for Labeling labeling->incubation quenching Quench Metabolism & Extract Metabolites incubation->quenching ms_analysis LC-MS/MS or GC-MS Analysis quenching->ms_analysis data_processing Data Processing & Natural Abundance Correction ms_analysis->data_processing interpretation Metabolic Pathway Interpretation data_processing->interpretation end End: Biological Insights interpretation->end

A generalized workflow for a this compound tracer experiment.

Data_Normalization_Logic raw_data Raw Mass Spectrometry Data (Ion Intensities for each m/z) peak_integration Peak Integration (Area under the curve for each isotopologue) raw_data->peak_integration mid_calculation Calculate Mass Isotopologue Distribution (MID) (Fractional abundance of each isotopologue) peak_integration->mid_calculation correction Natural Abundance Correction (Subtract contribution of natural 13C) mid_calculation->correction normalized_data Corrected MID Data (Reflects true tracer incorporation) correction->normalized_data pathway_analysis Metabolic Pathway Analysis normalized_data->pathway_analysis

References

Technical Support Center: Quantifying ¹³C-Deoxyribose Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quantifying ¹³C-Deoxyribose (Thyminose) enrichment. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of stable isotope tracing experiments involving deoxyribose. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying ¹³C-deoxyribose enrichment?

Quantifying ¹³C-deoxyribose enrichment for metabolic flux analysis presents several challenges. A primary difficulty lies in the low intracellular concentrations of deoxyribonucleotides and their intermediates.[1] Furthermore, the analysis is often complicated by the need to hydrolyze DNA to release deoxyribose, which can introduce variability. When using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to make the sugar volatile, and this process can be a source of analytical error.[2][3] For Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects can suppress or enhance the ion signal, leading to inaccurate quantification.[4][5]

Q2: Which analytical technique is better for quantifying ¹³C-deoxyribose enrichment: GC-MS or LC-MS/MS?

Both GC-MS and LC-MS/MS have their advantages and disadvantages for this application, and the choice depends on the specific experimental goals and available instrumentation.

Analytical TechniqueAdvantagesDisadvantages
GC-MS High chromatographic resolution, extensive fragmentation libraries for identification.Requires derivatization, which can be multi-step and introduce variability.[2][3]
LC-MS/MS High sensitivity and specificity, no derivatization required.Susceptible to matrix effects from co-eluting compounds, which can affect ionization efficiency.[4][5]

Q3: Why is derivatization necessary for GC-MS analysis of deoxyribose?

Deoxyribose, like other sugars, is a polar and non-volatile molecule. Gas chromatography requires analytes to be volatile to travel through the column. Derivatization replaces the polar hydroxyl groups with non-polar groups, increasing the volatility of the deoxyribose so it can be analyzed by GC-MS.[2] A common derivatization method is silylation.[3][6]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS.[4][5] Several strategies can be employed to mitigate them:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) or other cleanup methods to remove interfering compounds from your sample before analysis.

  • Chromatographic Separation: Optimize your liquid chromatography method to separate deoxyribose from matrix components.

  • Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[7]

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to mimic the matrix effects.[5]

Troubleshooting Guides

Issue 1: Low or No Signal for ¹³C-Deoxyribose

Possible Causes:

  • Inefficient Cell Lysis and DNA/RNA Hydrolysis: The labeled deoxyribose may not be efficiently released from the nucleic acids.

  • Poor Derivatization Efficiency (GC-MS): The derivatization reaction may be incomplete, resulting in a low yield of the volatile derivative.

  • Ion Suppression (LC-MS/MS): Matrix components may be suppressing the ionization of your analyte.

  • Insufficient Labeling: The incubation time with the ¹³C-labeled tracer may be too short, or the tracer concentration may be too low.

Troubleshooting Steps:

  • Optimize Hydrolysis: Ensure complete hydrolysis of DNA/RNA to monomeric deoxynucleosides or deoxyribose. This can be achieved through enzymatic digestion or acid hydrolysis.

  • Verify Derivatization: If using GC-MS, optimize the derivatization conditions (reagent, temperature, and time). Analyze a known standard to confirm the efficiency of the reaction.

  • Assess Matrix Effects: For LC-MS/MS, perform a post-column infusion experiment to identify regions of ion suppression.[5] Improve sample cleanup to remove interfering compounds.

  • Adjust Labeling Protocol: Increase the incubation time or the concentration of the ¹³C-labeled substrate to enhance incorporation into deoxyribose.

Issue 2: High Variability in Enrichment Values

Possible Causes:

  • Inconsistent Sample Preparation: Variations in cell quenching, metabolite extraction, or hydrolysis can lead to inconsistent results.

  • Incomplete Chromatographic Resolution: Co-elution of isobaric interferences can affect the accuracy of the measured isotope ratios.

  • Natural Isotope Abundance: The natural abundance of ¹³C must be corrected for to accurately determine the enrichment from the tracer.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that all sample preparation steps are performed consistently across all samples.

  • Optimize Chromatography: Improve the chromatographic method to achieve baseline separation of deoxyribose from any interfering peaks.

  • Implement Data Correction: Use appropriate algorithms to correct for the natural abundance of ¹³C in your data analysis software.[8]

Experimental Protocols

General Workflow for ¹³C-Deoxyribose Enrichment Analysis

This workflow outlines the key steps for a typical stable isotope tracing experiment to measure ¹³C-deoxyribose enrichment.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_analysis Data Analysis A 1. Cell Culture B 2. Introduction of ¹³C-labeled Tracer A->B C 3. Incubation B->C D 4. Quenching Metabolism C->D E 5. Metabolite Extraction D->E F 6. DNA/RNA Hydrolysis E->F G 7. Derivatization (for GC-MS) F->G H 8. MS Analysis (GC-MS or LC-MS/MS) F->H G->H I 9. Peak Integration & Isotopologue Distribution H->I J 10. Correction for Natural Abundance I->J K 11. Calculation of ¹³C Enrichment J->K

A generalized workflow for ¹³C-deoxyribose enrichment analysis.
Protocol for Derivatization of Deoxyribose for GC-MS Analysis

This protocol describes a common method for the derivatization of sugars like deoxyribose for GC-MS analysis.

  • Drying: The extracted and hydrolyzed sample containing deoxyribose is dried completely under a stream of nitrogen or in a vacuum concentrator.

  • Oximation: The dried sample is resuspended in a solution of methoxyamine hydrochloride in pyridine and incubated to convert the open-chain form of the sugar to its methoxime derivative. This step reduces the number of isomers and improves chromatographic separation.[2]

  • Silylation: A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added, and the sample is incubated to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[6]

  • Analysis: The resulting TMS-derivatized deoxyribose is then ready for injection into the GC-MS.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Inaccurate Quantification

This diagram illustrates a logical approach to troubleshooting inaccurate quantification of ¹³C-deoxyribose enrichment.

Troubleshooting_Logic cluster_analytical Analytical Issues cluster_sample Sample Preparation Issues cluster_data Data Analysis Issues Start Inaccurate Quantification of ¹³C-Deoxyribose MatrixEffect Matrix Effects (LC-MS)? Start->MatrixEffect Derivatization Incomplete Derivatization (GC-MS)? Start->Derivatization Quenching Inefficient Quenching? Start->Quenching Correction Incorrect Natural Abundance Correction? Start->Correction Contamination Instrument Contamination? MatrixEffect->Contamination ImproveCleanup_LC Improve Sample Cleanup Use Isotope-Labeled Standard MatrixEffect->ImproveCleanup_LC OptimizeDeriv Optimize Derivatization Protocol Analyze Standards Derivatization->OptimizeDeriv Extraction Incomplete Extraction? Quenching->Extraction StandardizeQuench Standardize Quenching Method Quenching->StandardizeQuench Hydrolysis Incomplete Hydrolysis? Extraction->Hydrolysis Integration Poor Peak Integration? Correction->Integration VerifyCorrection Verify Correction Algorithm Correction->VerifyCorrection

A decision tree for troubleshooting inaccurate quantification results.

References

Technical Support Center: Thyminose-13C-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thyminose-13C-1 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding contamination and to offer troubleshooting support for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as Deoxyribose-13C-1, is a stable isotope-labeled form of thyminose (2-deoxy-D-ribose). The carbon atom at the 1-position is replaced with a heavy isotope of carbon (¹³C). Its primary applications are in mass spectrometry-based quantitative analysis, where it serves as an internal standard for metabolic flux analysis (MFA) and therapeutic drug monitoring (TDM).[1] By introducing a known quantity of this compound, researchers can accurately quantify the corresponding unlabeled thyminose and its metabolites in biological samples.

Q2: What is the importance of avoiding contamination in this compound experiments?

A2: Contamination can significantly impact the accuracy and reproducibility of experiments using this compound. Sources of contamination can introduce unlabeled (¹²C) thyminose or other interfering substances, leading to inaccurate quantification of metabolic fluxes or drug concentrations. Contamination can arise from various sources including reagents, labware, the laboratory environment, and cross-contamination from other samples.

Q3: How should this compound be stored to ensure its stability?

A3: Proper storage is crucial to maintain the isotopic purity and chemical integrity of this compound. It is recommended to store the compound as a solid at -20°C for long-term stability (≥4 years). For short-term use, a stock solution can be prepared and stored at -20°C for up to one day. It is advisable to prepare fresh solutions for each experiment to minimize degradation. Stock solutions in organic solvents should be purged with an inert gas before sealing and storage.

Q4: What are the common signs of contamination in my cell culture experiments using this compound?

A4: Contamination in cell culture can be microbial or chemical.

  • Microbial contamination (bacteria, fungi, yeast): Look for sudden changes in the culture medium, such as turbidity (cloudiness), a rapid drop in pH (media turning yellow), or a rapid increase in pH (media turning pink/purple). Microscopic examination may reveal moving bacteria or budding yeast cells.

  • Chemical contamination: This is often invisible and can manifest as inconsistent experimental results, unexpected cell toxicity, or altered metabolic profiles. The source can be impurities in the media, serum, water, or leachates from plasticware.

Q5: What is "isotopic contamination" and how can I avoid it?

A5: Isotopic contamination refers to the presence of the unlabeled (¹²C) analyte in your supposedly pure stable isotope-labeled standard. This can lead to an overestimation of the endogenous compound. To avoid this, it is crucial to:

  • Purchase high-purity this compound from a reputable supplier that provides a certificate of analysis with isotopic enrichment data.

  • Handle the standard carefully to prevent cross-contamination with unlabeled thyminose. Use dedicated labware and reagents when preparing solutions of the standard.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during this compound experiments.

Issue 1: Inconsistent or Non-Reproducible Quantification Results
Possible Cause Troubleshooting Steps
Contaminated Reagents 1. Test all reagents (cell culture media, buffers, solvents) for background levels of thyminose or interfering compounds by running blank samples on the mass spectrometer. 2. Use high-purity, LC-MS grade solvents and reagents. 3. Prepare fresh solutions for each experiment.
Cross-Contamination 1. Use dedicated glassware, pipette tips, and other labware for handling this compound and experimental samples. 2. Clean all surfaces and equipment thoroughly between experiments. 3. Process samples in a clean environment, such as a laminar flow hood, to minimize airborne contaminants.
Inconsistent Sample Preparation 1. Standardize your sample preparation protocol. Ensure consistent cell numbers, extraction volumes, and incubation times. 2. Use a validated and reproducible method for cell lysis and metabolite extraction.
Instrument Variability 1. Calibrate the mass spectrometer before each run. 2. Run quality control (QC) samples at regular intervals throughout the analytical run to monitor instrument performance.
Issue 2: High Background Signal in Mass Spectrometry Analysis
Possible Cause Troubleshooting Steps
Contamination from Lab Environment 1. Identify and eliminate sources of common lab contaminants such as keratins (from skin and hair), plasticizers (from plasticware), and detergents. 2. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. 3. Keep the work area clean and organized.
Leaching from Plasticware 1. Use polypropylene tubes and pipette tips, as they are less prone to leaching than other plastics. 2. Avoid prolonged storage of samples in plastic containers, especially with organic solvents. 3. Consider using glass vials for sample storage and analysis where possible.
Carryover on the LC-MS System 1. Implement a robust column washing protocol between sample injections. 2. Inject blank solvent runs to check for and clear any residual sample from the system.
Issue 3: Poor Cell Viability or Altered Metabolism
Possible Cause Troubleshooting Steps
Toxicity of this compound 1. While this compound is generally considered non-toxic, high concentrations may affect cell metabolism. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.
Degradation of this compound in Media 1. Thyminose and other sugars can degrade in cell culture media over time, potentially forming byproducts that could affect cell health.[2][3][4] Prepare fresh media with this compound immediately before use. 2. Minimize the exposure of the media to light and heat, which can accelerate degradation.
Microbial Contamination 1. Regularly test your cell cultures for microbial contamination. 2. Use sterile techniques for all cell culture manipulations.

Experimental Protocols

Protocol 1: General Workflow for a this compound Labeling Experiment in Cell Culture

This protocol outlines a generalized workflow for a stable isotope labeling experiment using this compound to trace DNA synthesis.

  • Cell Seeding and Growth:

    • Seed cells in appropriate culture vessels and allow them to attach and enter the desired growth phase (e.g., logarithmic growth).

  • Preparation of Labeling Medium:

    • Prepare fresh cell culture medium.

    • Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution.

    • Spike the cell culture medium with the this compound stock solution to the desired final concentration. Ensure the final concentration of the solvent is not toxic to the cells.

  • Metabolic Labeling:

    • Remove the old medium from the cells and wash with sterile PBS.

    • Add the pre-warmed this compound containing medium to the cells.

    • Incubate the cells for the desired labeling period. The incubation time will depend on the cell type and the specific metabolic pathway being investigated.

  • Cell Harvesting and Quenching:

    • Remove the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove any remaining extracellular label.

    • Quench metabolic activity by adding a cold solvent, such as 80% methanol, and scraping the cells.

  • Metabolite Extraction:

    • Perform metabolite extraction using a suitable method (e.g., Folch extraction for polar and nonpolar metabolites or a specific DNA extraction protocol if analyzing DNA incorporation).

  • Sample Preparation for LC-MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with your LC-MS method.

    • Centrifuge the sample to pellet any debris before transferring the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the detection and quantification of thyminose and its labeled counterpart.

Data Presentation: Isotopic Enrichment Calculation

The isotopic enrichment of thyminose in a sample can be calculated to determine the extent of labeling. This data is best presented in a tabular format for clarity.

Sample IDPeak Area (¹²C-Thyminose)Peak Area (¹³C-Thyminose)Isotopic Enrichment (%)
Control 1150,0001,5001.0%
Control 2155,0001,6001.0%
Treated 1120,00060,00033.3%
Treated 2125,00065,00034.2%

Isotopic Enrichment (%) = [Peak Area (¹³C-Thyminose) / (Peak Area (¹²C-Thyminose) + Peak Area (¹³C-Thyminose))] * 100

Visualizations

Diagram 1: Experimental Workflow for this compound Labeling

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture prepare_media Prepare Labeling Medium with This compound cell_culture->prepare_media Spike labeling Metabolic Labeling prepare_media->labeling Introduce harvesting Harvesting & Quenching labeling->harvesting extraction Metabolite Extraction harvesting->extraction lcms_prep LC-MS Sample Preparation extraction->lcms_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis data_analysis Data Analysis lcms_analysis->data_analysis TroubleshootingContamination cluster_source Potential Contamination Source cluster_action Corrective Actions start Inconsistent Results or High Background Signal reagents Reagents & Media start->reagents labware Labware start->labware environment Environment start->environment handling Handling Technique start->handling reagent_actions Use high-purity reagents Prepare fresh solutions Run blanks reagents->reagent_actions labware_actions Use dedicated labware Use polypropylene or glass Thoroughly clean labware->labware_actions env_actions Work in a clean hood Regularly clean workspace environment->env_actions handling_actions Use proper PPE Employ sterile techniques handling->handling_actions end Consistent Results reagent_actions->end Re-run Experiment labware_actions->end Re-run Experiment env_actions->end Re-run Experiment handling_actions->end Re-run Experiment

References

Thyminose-13C-1 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Thyminose-13C-1, a stable isotope-labeled version of Thyminose (also known as 2-deoxy-D-ribose). The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary uses of this compound? this compound is a non-radioactive, stable isotope-labeled endogenous metabolite.[1][2] It is primarily used as a tracer in research for quantitation during drug development and for metabolic flux analysis.[1][3] The carbon-13 label allows researchers to track the molecule through various biological pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[3]

Q2: Is this compound radioactive? No, this compound is labeled with a stable isotope, Carbon-13, and is not radioactive.[4] Therefore, it does not require special handling procedures associated with radioactive materials.[4]

Q3: How does the stability of this compound compare to unlabeled Thyminose? The chemical stability of this compound is expected to be nearly identical to its unlabeled counterpart, Thyminose (2-deoxy-D-ribose). The substitution with a stable isotope does not significantly alter the chemical properties or stability of the molecule.

Q4: What are the recommended storage conditions for solid this compound? For long-term stability, solid this compound should be stored at -20°C.[5][6]

Q5: Can I prepare and store aqueous solutions of this compound? It is not recommended to store aqueous solutions of this compound for more than one day.[5] If you need to prepare an aqueous solution, it should be made fresh before use.[7] For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[7]

Q6: What solvents are recommended for preparing stock solutions? Thyminose is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[5][6] Stock solutions can be prepared in these solvents.

Troubleshooting Guide

Issue 1: Inconsistent experimental results.

  • Possible Cause: Degradation of this compound in solution.

    • Solution: Prepare fresh aqueous solutions for each experiment. If using a stock solution in an organic solvent, ensure it has been stored correctly and for not longer than the recommended period. For unlabeled Thyminose stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[7]

  • Possible Cause: Repeated freeze-thaw cycles of the stock solution.

    • Solution: Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.

Issue 2: Precipitation observed in the stock solution upon thawing.

  • Possible Cause: The solubility limit may have been exceeded, or the compound is less soluble at lower temperatures.

    • Solution: Gently warm the solution and use sonication to aid in redissolving the precipitate.[7] Ensure the solution is clear before use.

Issue 3: Low signal intensity in mass spectrometry analysis.

  • Possible Cause: Adsorption of the compound to the storage container.

    • Solution: Use low-adsorption vials for storage and handling.

Data on Stability and Storage

The stability of this compound is based on the data available for its unlabeled form, 2-deoxy-D-ribose.

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureRecommended DurationAtmosphere
Solid-20°C≥ 4 yearsStandard
Stock Solution (in DMSO/DMF/Ethanol)-20°CUp to 1 monthUnder Nitrogen
Stock Solution (in DMSO/DMF/Ethanol)-80°CUp to 6 monthsUnder Nitrogen
Aqueous Solution2-8°CNot recommended (use within one day)N/A

Data is extrapolated from the unlabeled compound, Thyminose (2-deoxy-D-ribose).[5][6][7]

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a specific buffer or solvent system over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Preparation of the Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve it in the desired organic solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL).

  • Preparation of the Test Solution:

    • Dilute the stock solution with the buffer or solvent of interest to the final desired concentration for the experiment.

  • Time-Point Zero (T=0) Analysis:

    • Immediately after preparation, inject an aliquot of the test solution into the HPLC-MS system.

    • Acquire the chromatogram and mass spectrum. The peak area of the parent compound at T=0 will serve as the baseline.

  • Incubation:

    • Store the test solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Subsequent Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution.

    • Analyze each aliquot by HPLC-MS under the same conditions as the T=0 sample.

  • Data Analysis:

    • Compare the peak area of the this compound parent peak at each time point to the peak area at T=0.

    • A decrease in the parent peak area and the appearance of new peaks would indicate degradation.

    • Calculate the percentage of the compound remaining at each time point.

Visual Guides

Stability_Testing_Workflow A Prepare Stock Solution (this compound in organic solvent) B Prepare Test Solution (Dilute in desired buffer) A->B C T=0 Analysis (Inject into HPLC-MS) B->C D Incubate Solution (Under specific conditions) C->D E Analyze at Time Points (e.g., 1, 2, 4, 8, 24h) D->E F Data Analysis (Compare peak areas to T=0) E->F G Determine Stability Profile F->G

Caption: Experimental Workflow for Stability Assessment.

Troubleshooting_Guide Start Inconsistent Experimental Results? Q1 Is the aqueous solution prepared fresh? Start->Q1 Q1->A1_Yes Yes Q1->A1_No No Q2 Are stock solutions aliquoted? A1_Yes->Q2 Sol1 Prepare fresh aqueous solution for each experiment. A1_No->Sol1 Q2->A2_Yes Yes Q2->A2_No No Q3 Is precipitation observed? A2_Yes->Q3 Sol2 Aliquot stock solution to avoid multiple freeze-thaw cycles. A2_No->Sol2 Q3->A3_Yes Yes Q3->A3_No No Sol3 Warm and sonicate to redissolve before use. A3_Yes->Sol3 End Consider other experimental variables. A3_No->End

Caption: Troubleshooting Guide for Inconsistent Results.

References

Technical Support Center: Correcting for Natural Isotope Abundance in Thyminose-13C-1 Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural isotope abundance in mass spectrometry data for Thyminose-13C-1.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural isotope abundance in my this compound mass spectrometry data?

A1: When analyzing 13C-labeled compounds like this compound, the goal is to measure the incorporation of the 13C isotope from a labeled precursor. However, elements in the molecule (primarily carbon, but also nitrogen, oxygen, and hydrogen) have naturally occurring heavy isotopes.[1][2][3][4] For example, approximately 1.1% of all carbon in nature is 13C.[5][6] This natural abundance contributes to the mass isotopomer distribution (MID) of your analyte, leading to an overestimation of the true 13C enrichment from your tracer.[2][3][7][8] Correction is crucial to remove this background signal and accurately quantify the incorporation of the 13C label, which is essential for metabolic flux analysis and other quantitative isotopic studies.[2][9]

Q2: What is a mass isotopomer and how does natural abundance affect its distribution?

A2: Mass isotopomers are molecules that differ only in the number of isotopic atoms they contain.[1] For a molecule like Thyminose, you will detect a population of molecules with slightly different masses due to the presence of natural heavy isotopes. The most abundant form will contain all the most common isotopes (e.g., 12C, 14N, 16O). This is referred to as the M+0 peak. Molecules containing one heavy isotope (e.g., one 13C or one 15N) will contribute to the M+1 peak, those with two will contribute to the M+2 peak, and so on. The distribution of these peaks is the mass isotopomer distribution (MID). Natural abundance of isotopes creates a baseline MID for an unlabeled compound. When you introduce a 13C label, you are intentionally shifting this distribution, and to measure that shift accurately, you must first subtract the contribution from natural isotopes.[3]

Q3: What information do I need to perform the correction for natural isotope abundance?

A3: To perform an accurate correction, you need the following:

  • The elemental formula of the analyte being measured: For this compound, you need to know the number of carbon, nitrogen, oxygen, hydrogen, and any other atoms in the molecule (and any derivatization agents used for analysis).

  • The natural abundance of the stable isotopes for each element in your molecule.

  • The measured mass isotopomer distribution (MID) of your this compound sample from the mass spectrometer.

  • The measured MID of an unlabeled Thyminose standard analyzed under the same conditions is highly recommended to determine the natural abundance profile experimentally.[3]

Q4: Can you provide the natural abundance data for relevant isotopes?

A4: Yes. The following table summarizes the natural abundances of key stable isotopes relevant for the analysis of biological molecules.

ElementIsotopeRelative Abundance (%)
Carbon12C98.93
13C1.07
Hydrogen1H99.9885
2H (D)0.0115
Nitrogen14N99.632
15N0.368
Oxygen16O99.757
17O0.038
18O0.205

Note: These are average natural abundances and can vary slightly.[5][6][10]

Troubleshooting Guides

Issue 1: My corrected data shows negative values for some isotopomers.

  • Possible Cause: This is a common issue that can arise from measurement noise or the use of certain correction algorithms, particularly matrix-based methods when dealing with low-intensity signals.[9]

  • Troubleshooting Steps:

    • Verify the elemental formula: Ensure the chemical formula used for the correction algorithm is correct, including any atoms added during derivatization.

    • Check the quality of your mass spectrometry data: Ensure that the peaks for all isotopomers are well-defined and have sufficient signal-to-noise ratios.

    • Use a non-negative least-squares algorithm: Some software packages, like IsoCor, use optimization algorithms that constrain the corrected isotopic fractions to be non-negative, which can resolve this issue.[9][11]

    • Analyze an unlabeled standard: Running an unlabeled standard under the same conditions can help to create a more accurate correction matrix based on your specific instrument's performance.[3]

Issue 2: The 13C enrichment in my sample seems unexpectedly high after correction.

  • Possible Cause: Inaccurate background subtraction or an incorrect assumption about the isotopic purity of your tracer.

  • Troubleshooting Steps:

    • Review your correction parameters: Double-check the elemental formula and the natural abundance values used in your correction algorithm.

    • Assess the isotopic purity of your this compound tracer: The tracer itself may contain a higher percentage of 13C than assumed. Some correction software allows you to input the isotopic purity of the tracer for a more accurate correction.[9]

    • Check for co-eluting interferences: A co-eluting compound with a similar m/z could be artificially inflating the signal of one of your isotopomers. Review your chromatography to ensure peak purity.

Experimental Protocols

Protocol: Correction of this compound Mass Spectrometry Data

This protocol outlines the general steps for correcting mass spectrometry data for natural isotope abundance. For this example, we will assume a hypothetical molecular formula for Thyminose of C9H12N2O5.

1. Data Acquisition:

  • Analyze your 13C-labeled Thyminose samples using a mass spectrometer capable of resolving the different isotopomers (e.g., high-resolution MS).[12][13]

  • It is highly recommended to also analyze an unlabeled Thyminose standard under identical experimental conditions.

2. Data Extraction:

  • Extract the raw mass spectral data.

  • Determine the integrated peak areas or intensities for each mass isotopomer of Thyminose (M+0, M+1, M+2, etc.). This is your measured Mass Isotopomer Distribution (MID).

3. Correction using Software:

  • Several software tools are available to automate the correction process, such as IsoCor, IsoCorrectoR, or AccuCor2.[8][9][14] The following steps are a general guide for using such software.

  • Input the elemental formula of Thyminose (C9H12N2O5). If a derivatization agent was used, its elemental formula must be added.

  • Input the measured MID of your labeled sample.

  • If you analyzed an unlabeled standard, input its measured MID. This will be used to generate an empirical correction matrix. If not, the software will calculate a theoretical correction matrix based on the natural abundances of the elements.

  • Specify the tracer isotope (13C).

  • Execute the correction. The software will output the corrected MID, which represents the distribution of 13C incorporation from your tracer.

4. Manual Correction (Conceptual Overview):

While software is recommended, understanding the underlying principle is useful. The correction is typically performed using matrix algebra.[1][15][16]

  • A correction matrix (C) is generated. Each column of this matrix represents the theoretical MID of a molecule with a specific number of 13C labels, considering the natural abundance of all other elements.

  • The measured MID (Mmeasured ) is a product of the correction matrix and the true, corrected MID (Mcorrected ).

  • The equation is: Mmeasured = C * Mcorrected

  • To find the corrected MID, the equation is rearranged: Mcorrected = C-1 * Mmeasured (where C-1 is the inverse of the correction matrix).

Visualizations

Correction_Workflow Workflow for Natural Isotope Abundance Correction cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Output MS_Analysis Mass Spectrometry Analysis (Labeled and Unlabeled Samples) Extract_MID Extract Measured Mass Isotopomer Distribution (MID) MS_Analysis->Extract_MID Input_Data Input Data into Correction Software (Formula, Measured MID) Extract_MID->Input_Data Run_Correction Execute Correction Algorithm Input_Data->Run_Correction Corrected_MID Corrected MID (True 13C Enrichment) Run_Correction->Corrected_MID logical_relationship Relationship of Measured vs. Corrected Data Measured_Data Measured MID (Raw Data from MS) True_Enrichment Corrected MID (True 13C Incorporation) Measured_Data->True_Enrichment Correction Process Natural_Abundance Natural Isotope Abundance Contribution Natural_Abundance->Measured_Data Contributes to

References

Validation & Comparative

Validating Thyminose-13C-1 Metabolic Flux Analysis: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thyminose-13C-1, a stable isotope-labeled form of deoxyribose, is a powerful tool for tracing the flux of metabolites through key cellular pathways, particularly in the context of nucleotide synthesis and central carbon metabolism. As a core component of 13C-Metabolic Flux Analysis (13C-MFA), it provides a quantitative snapshot of cellular activity. However, to ensure the robustness and accuracy of these flux measurements, it is crucial to validate the findings with independent, orthogonal methods. This guide provides a framework for comparing 13C-MFA results obtained with this compound against other widely accepted experimental techniques, complete with detailed protocols and illustrative data.

Data Presentation: A Comparative Overview

The following tables present a hypothetical yet representative comparison of data obtained from a 13C-MFA experiment using this compound and two common orthogonal validation methods: a Seahorse XF Analyzer for measuring cellular respiration and glycolysis, and a standard cell proliferation assay.

Table 1: Comparison of Metabolic Fluxes and Bioenergetics

Parameter13C-MFA with this compoundSeahorse XF AnalyzerInterpretation
Glycolytic Flux 85 ± 5 nmol/10^6 cells/hrExtracellular Acidification Rate (ECAR): 60 ± 4 mpH/minHigh glycolytic activity observed with both methods, indicating a strong reliance on glycolysis for energy production.
TCA Cycle Flux 35 ± 3 nmol/10^6 cells/hrOxygen Consumption Rate (OCR): 120 ± 10 pmol/minBoth methods indicate active mitochondrial respiration, with the TCA cycle being a significant contributor to cellular energy.
Pentose Phosphate Pathway (PPP) Flux 15 ± 2 nmol/10^6 cells/hrN/A13C-MFA provides a direct measure of PPP activity, crucial for nucleotide synthesis and redox balance, which is not directly measured by the Seahorse assay.

Table 2: Comparison of Nucleotide Synthesis Flux and Cell Proliferation

Parameter13C-MFA with this compoundCell Proliferation Assay (e.g., BrdU)Interpretation
De novo dNTP Synthesis Flux 20 ± 2.5 nmol/10^6 cells/hrBrdU Incorporation: 75% ± 6% positive cellsThe high flux through the de novo nucleotide synthesis pathway, as measured by this compound tracing, is consistent with the high percentage of cells actively replicating their DNA.
Salvage Pathway Contribution 5 ± 1 nmol/10^6 cells/hrN/A13C-MFA can distinguish between de novo and salvage pathways for nucleotide synthesis, providing a more detailed picture of cellular metabolism.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are protocols for conducting a 13C-MFA experiment with this compound and a Seahorse XF Cell Mito Stress Test.

13C-Metabolic Flux Analysis with this compound

Objective: To quantify the metabolic fluxes in central carbon metabolism and nucleotide synthesis pathways.

Materials:

  • Cells of interest

  • Culture medium deficient in deoxyribose

  • This compound (or a suitable 13C-labeled thymidine precursor)

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

  • Metabolic flux analysis software (e.g., INCA, Metran)

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Isotope Labeling: Switch the cells to a medium containing a known concentration of this compound as the sole deoxyribose source. The concentration will depend on the cell type and experimental goals.

  • Steady-State Labeling: Incubate the cells for a sufficient period to achieve isotopic steady state. This is a critical step and should be determined empirically for each cell line, often by performing a time-course experiment and measuring the isotopic enrichment of key metabolites.[1]

  • Metabolite Extraction: Quench the metabolism rapidly (e.g., with cold methanol) and extract intracellular metabolites.

  • Sample Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, lactate, and TCA cycle intermediates) using GC-MS or LC-MS.

  • Flux Calculation: Use a metabolic network model and the measured labeling data to calculate the intracellular fluxes using specialized software. The software performs a least-squares regression to find the flux distribution that best fits the experimental data.[1]

Seahorse XF Cell Mito Stress Test

Objective: To assess the key parameters of mitochondrial function by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for one hour.

  • Instrument Setup: Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate injection ports. Calibrate the instrument.

  • Assay Execution: Place the cell culture microplate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the mitochondrial inhibitors and measuring the subsequent changes in respiration.

  • Data Analysis: Analyze the resulting data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

G cluster_mfa 13C-MFA with this compound cluster_seahorse Seahorse XF Assay cluster_validation Validation mfa1 Cell Culture mfa2 Isotope Labeling with This compound mfa1->mfa2 mfa3 Metabolite Extraction mfa2->mfa3 mfa4 LC-MS/GC-MS Analysis mfa3->mfa4 mfa5 Flux Calculation mfa4->mfa5 val Comparative Analysis mfa5->val sh1 Cell Seeding sh2 Assay Preparation sh1->sh2 sh3 Instrument Setup sh2->sh3 sh4 Mito Stress Test sh3->sh4 sh5 Data Analysis sh4->sh5 sh5->val

Caption: Experimental workflow for validating 13C-MFA results with a Seahorse XF assay.

G thyminose This compound ppp Pentose Phosphate Pathway thyminose->ppp nucleotide_synthesis De Novo Nucleotide Synthesis ppp->nucleotide_synthesis glycolysis Glycolysis glycolysis->ppp tca TCA Cycle glycolysis->tca biomass Biomass (DNA Replication) nucleotide_synthesis->biomass

Caption: Simplified metabolic pathway showing the incorporation of this compound.

References

A Researcher's Guide to ¹³C vs. ¹⁴C-Thymidine Labeling in DNA Synthesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and life sciences, accurately measuring DNA synthesis is crucial for evaluating cell proliferation, cytotoxicity, and the efficacy of novel therapeutics. The incorporation of labeled thymidine into newly synthesized DNA is a cornerstone technique for these assessments. This guide provides a detailed comparison of two common isotopic labeling methods: the use of stable isotope ¹³C-thymidine and radioactive ¹⁴C-thymidine. We will delve into the fundamental differences in their detection, safety, and application, supported by experimental protocols and data, to help you select the optimal method for your research needs.

Core Comparison: Stable vs. Radioactive Isotope Labeling

The primary distinction between ¹³C- and ¹⁴C-thymidine lies in the nature of the isotope itself. ¹³C is a stable, non-radioactive isotope of carbon, while ¹⁴C is a radioactive isotope that undergoes beta decay. This fundamental difference dictates the detection methodology, safety precautions, and ultimately, the experimental design.

Stable isotopes like ¹³C are detected based on their mass difference from the more abundant ¹²C isotope using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1] In contrast, radioactive isotopes like ¹⁴C are detected by measuring the radiation they emit, typically through liquid scintillation counting or autoradiography.[1][2]

Quantitative Data Summary

The choice between ¹³C- and ¹⁴C-thymidine involves trade-offs in sensitivity, safety, and workflow complexity. The following table summarizes the key characteristics of each labeling method to facilitate an at-a-glance comparison.

Feature¹³C-Thymidine Labeling¹⁴C-Thymidine Labeling
Isotope Type Stable (non-radioactive)[1]Radioactive (β-emitter)[3]
Detection Method Mass Spectrometry (MS), NMR Spectroscopy[4]Liquid Scintillation Counting (LSC), Autoradiography[2][5]
Primary Output Isotopic ratio (e.g., ¹³C/¹²C), Mass shift[6]Counts Per Minute (CPM) or Disintegrations Per Minute (DPM)[5]
Safety Profile Non-hazardous, no radiation risk[7]Requires handling of radioactive materials and specialized waste disposal[3]
Resolution High resolution, can provide positional information (NMR)[8]Lower cellular resolution with LSC; higher with autoradiography[5][9]
Sensitivity High, especially with advanced MS techniques like MIMS[7][10]Very high, but can be limited by background noise[11]
Multiplexing Can be combined with other stable isotopes (e.g., ¹⁵N, ²H) for multi-label experiments[7][10]Possible with other radioisotopes if energy levels are distinct, but more complex
Effect on Cells Generally considered non-perturbing to cellular functionCan cause cytotoxicity at higher concentrations[11][12]
Workflow Requires sample processing for MS (e.g., DNA hydrolysis, chromatography)[13]LSC requires cell harvesting and addition of scintillation cocktail[14]
Cost Higher initial instrument cost (MS), but lower consumable and disposal costsLower instrument cost (scintillation counter), but ongoing costs for radioactive material, licensing, and waste disposal

Experimental Methodologies

To understand the practical implications of choosing one isotope over the other, it is helpful to review the typical experimental workflows. Below are generalized protocols for a cell proliferation assay using both ¹³C- and ¹⁴C-thymidine.

Protocol 1: ¹³C-Thymidine Incorporation Assay with LC-MS Analysis

This method quantifies the amount of ¹³C-thymidine incorporated into the DNA of proliferating cells using liquid chromatography-mass spectrometry (LC-MS).

1. Cell Culture and Labeling:

  • Plate cells at a desired density and culture overnight.

  • Treat cells with the experimental compound (e.g., a potential anti-cancer drug).

  • Add ¹³C-labeled thymidine to the culture medium at a final concentration of 1-10 µM.

  • Incubate for a period that allows for significant DNA synthesis (e.g., 24-72 hours).

2. DNA Extraction and Hydrolysis:

  • Harvest the cells by trypsinization or scraping.

  • Extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol.

  • Quantify the extracted DNA (e.g., using UV spectrophotometry).

  • Hydrolyze the DNA to its constituent nucleosides by enzymatic digestion (e.g., with nuclease P1 and alkaline phosphatase).

3. LC-MS Analysis:

  • Separate the nucleosides using reverse-phase liquid chromatography.

  • Detect and quantify the unlabeled (¹²C) and labeled (¹³C) thymidine using a mass spectrometer operating in selected ion monitoring (SIM) mode.

  • Calculate the ¹³C-enrichment in thymidine as a proxy for DNA synthesis.

4. Data Interpretation:

  • A decrease in ¹³C-thymidine incorporation in treated cells compared to control cells indicates inhibition of cell proliferation.

Protocol 2: ¹⁴C-Thymidine Incorporation Assay with Liquid Scintillation Counting

This is the traditional method for assessing cell proliferation by measuring the radioactivity of incorporated ¹⁴C-thymidine.[14]

1. Cell Culture and Labeling:

  • Plate cells in a microplate (e.g., 96-well) and culture overnight.

  • Add the test compounds to the appropriate wells.

  • Add [methyl-¹⁴C]thymidine to each well at a final concentration of approximately 0.05 µCi/mL.[14]

  • Incubate for the desired labeling period (e.g., 4-24 hours).

2. Cell Harvesting:

  • Harvest the cells onto a glass fiber filter mat using a cell harvester. This process lyses the cells and traps the DNA on the filter.

  • Wash the filter mat to remove unincorporated ¹⁴C-thymidine.

3. Scintillation Counting:

  • Place the filter discs into scintillation vials.

  • Add a liquid scintillation cocktail to each vial.

  • Measure the radioactivity (in CPM) using a liquid scintillation counter.

4. Data Interpretation:

  • A reduction in CPM in the treated wells compared to the control wells signifies a decrease in cell proliferation.[15]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, outline the thymidine salvage pathway and compare the experimental workflows.

Thymidine Salvage Pathway

Exogenously supplied thymidine is incorporated into DNA via the salvage pathway.[16] Thymidine is first transported into the cell and then phosphorylated sequentially by kinases to form thymidine triphosphate (TTP), which is then used by DNA polymerase for DNA synthesis.[16][17]

Thymidine_Salvage_Pathway cluster_outside Extracellular Space cluster_inside Cytosol cluster_nucleus Nucleus Thymidine_ext Thymidine (¹³C or ¹⁴C labeled) Thymidine_int Thymidine Thymidine_ext->Thymidine_int Transporter TMP Thymidine Monophosphate (TMP) Thymidine_int->TMP Thymidine Kinase 1 (TK1) TDP Thymidine Diphosphate (TDP) TMP->TDP TMP Kinase TTP Thymidine Triphosphate (TTP) TDP->TTP NDP Kinase DNA DNA TTP->DNA DNA Polymerase

Caption: The thymidine salvage pathway for DNA incorporation.

Experimental Workflow Comparison

The choice of isotope significantly impacts the laboratory workflow, from sample processing to final data acquisition. The diagram below contrasts the steps involved in ¹³C- and ¹⁴C-thymidine labeling experiments.

Experimental_Workflows cluster_13C ¹³C-Thymidine Workflow (Stable Isotope) cluster_14C ¹⁴C-Thymidine Workflow (Radioisotope) a1 Cell Culture & Labeling a2 DNA Extraction a1->a2 a3 Enzymatic Hydrolysis a2->a3 a4 LC-MS Analysis a3->a4 a5 Data: Isotope Ratio a4->a5 b1 Cell Culture & Labeling b2 Cell Harvesting on Filter b1->b2 b3 Add Scintillation Cocktail b2->b3 b4 Liquid Scintillation Counting b3->b4 b5 Data: Counts Per Minute b4->b5

Caption: Comparison of ¹³C- and ¹⁴C-thymidine experimental workflows.

Conclusion

Both ¹³C- and ¹⁴C-thymidine labeling are powerful techniques for measuring DNA synthesis and cell proliferation. The traditional ¹⁴C-thymidine assay is highly sensitive and widely established.[14][15] However, the significant advantages of ¹³C-thymidine, particularly its non-radioactive nature, make it a safer and increasingly popular alternative, especially for studies in humans and where facilities are not equipped for radioactivity.[7][13] The ability to multiplex stable isotopes and the rich data provided by mass spectrometry offer enhanced analytical capabilities for modern drug development and biomedical research. The selection between these two methods should be based on a careful evaluation of experimental goals, available instrumentation, safety infrastructure, and budget.

References

A Head-to-Head Comparison of Thyminose-13C-1 and BrdU for Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Right Cell Proliferation Assay

The accurate measurement of cell proliferation is fundamental to research in numerous fields, from cancer biology and toxicology to regenerative medicine and drug development. For decades, the incorporation of thymidine analogs into newly synthesized DNA has been a cornerstone of these assays. 5-bromo-2'-deoxyuridine (BrdU) has long been a widely adopted method, offering a non-radioactive alternative to the traditional [3H]-thymidine incorporation assay. However, the emergence of stable isotope labeling techniques, such as the use of Thyminose-13C-1, presents a novel approach with distinct advantages and disadvantages.

This guide provides an objective comparison of this compound and BrdU for cell proliferation assays, supported by experimental principles and data. We will delve into their mechanisms of action, experimental workflows, and key performance characteristics to help you make an informed decision for your research needs.

At a Glance: this compound vs. BrdU

FeatureThis compoundBrdU (Bromodeoxyuridine)
Principle Incorporation of a stable isotope-labeled deoxyribose into DNA, detected by mass spectrometry.Incorporation of a thymidine analog into DNA, detected by a specific antibody.
Detection Method Mass Spectrometry (e.g., GC-MS, LC-MS, MIMS).[1]Immuno-based methods (ELISA, Flow Cytometry, Immunohistochemistry/Immunocytochemistry).[2][3]
DNA Denaturation Not required.Required (acid or heat treatment) for antibody access to incorporated BrdU.[3]
Toxicity Generally considered non-toxic as it uses a naturally occurring sugar with a stable isotope.[1]Can be cytotoxic, mutagenic, and may affect the cell cycle.[4][5][6][7]
In Vivo Human Studies Suitable and safe for human studies.[1]Use in humans is limited due to potential toxicity.
Sensitivity High, capable of detecting very low levels of incorporation.High, with modern kits detecting as few as 50-100 proliferating cells.[2]
Multiplexing Can be combined with other stable isotopes for multi-faceted analysis.[8]Can be combined with other antibody-based staining, but denaturation step may affect other epitopes.
Equipment Requires a mass spectrometer.Requires standard laboratory equipment (microplate reader, flow cytometer, or microscope).[2]
Cost Higher initial equipment cost (mass spectrometer).Lower initial equipment cost; reagent costs can be a factor.

Mechanism of Action

Both this compound and BrdU are analogs of components of thymidine and are incorporated into DNA during the S-phase of the cell cycle. However, their fundamental structures and subsequent detection methods differ significantly.

This compound , a stable isotope-labeled version of deoxyribose (the sugar component of thymidine), is incorporated into the DNA backbone of proliferating cells. The "heavy" carbon-13 isotope acts as a tracer. Detection relies on mass spectrometry to measure the mass shift in the DNA, indicating the rate of new DNA synthesis.[1] This method directly quantifies the amount of newly synthesized DNA.

BrdU is a synthetic analog of thymidine where the methyl group at the 5th position is replaced by a bromine atom.[9] During DNA replication, BrdU is incorporated in place of thymidine.[9] Detection is achieved using monoclonal antibodies that specifically recognize the incorporated BrdU. This antibody-based detection requires a harsh DNA denaturation step to expose the BrdU for antibody binding.[3]

Experimental Workflows

The experimental protocols for this compound and BrdU assays reflect their different detection methodologies.

This compound Experimental Workflow (based on stable isotope labeling principles)

cluster_0 Cell Labeling cluster_1 Sample Preparation cluster_2 Detection cluster_3 Data Analysis A Incubate cells with This compound containing medium B Harvest cells A->B C Isolate genomic DNA B->C D Hydrolyze DNA to deoxynucleosides C->D E Analyze by Mass Spectrometry (e.g., GC-MS) D->E F Quantify 13C enrichment to determine proliferation rate E->F

Caption: Workflow for a this compound cell proliferation assay.

BrdU Experimental Workflow (ELISA-based)

cluster_0 Cell Labeling cluster_1 Sample Preparation cluster_2 Detection cluster_3 Data Analysis A Incubate cells with BrdU labeling solution B Fix and denature DNA A->B C Incubate with anti-BrdU antibody B->C D Incubate with HRP-conjugated secondary antibody C->D E Add TMB substrate D->E F Measure absorbance at 450 nm E->F

Caption: Workflow for a BrdU cell proliferation assay (ELISA).

Detailed Experimental Protocols

This compound Assay Protocol (Representative for Stable Isotope Labeling)

This protocol is based on the principles of measuring DNA synthesis using stable isotope-labeled precursors and mass spectrometry.

  • Cell Culture and Labeling:

    • Culture cells in a medium containing a known concentration of this compound for a specified period. The duration of labeling will depend on the cell division rate.

  • Cell Harvesting and DNA Isolation:

    • Harvest cells by centrifugation or trypsinization.

    • Isolate genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction methods.

  • DNA Hydrolysis:

    • Enzymatically hydrolyze the purified DNA to individual deoxynucleosides using a cocktail of nucleases and phosphatases.

  • Sample Preparation for Mass Spectrometry:

    • Derivatize the deoxynucleosides to improve their volatility and ionization for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Mass Spectrometry Analysis:

    • Analyze the derivatized deoxynucleosides by GC-MS. The mass spectrometer will separate and quantify the 12C- and 13C-containing deoxyribose fragments.

  • Data Analysis:

    • Calculate the ratio of 13C to 12C to determine the percentage of newly synthesized DNA, which directly correlates with the rate of cell proliferation.

BrdU Assay Protocol (ELISA-based)

This protocol is a summary of a typical commercially available BrdU ELISA kit.[2][10]

  • Cell Culture and Labeling:

    • Plate cells in a 96-well plate and treat with test compounds as required.

    • Add BrdU labeling solution to the culture medium and incubate for 1-24 hours, depending on the cell type.

  • Fixation and Denaturation:

    • Remove the labeling medium and add a fixing/denaturing solution to the wells. Incubate for 30 minutes at room temperature.[2][10] This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.

  • Immunodetection:

    • Wash the wells and add the primary anti-BrdU antibody. Incubate for 1 hour at room temperature.[2][10]

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.[2][10]

  • Signal Development and Measurement:

    • Wash the wells and add TMB substrate. A blue color will develop in proportion to the amount of HRP present.

    • Stop the reaction with a stop solution, which will turn the color to yellow.

    • Measure the absorbance at 450 nm using a microplate reader.[2] The absorbance is directly proportional to the rate of cell proliferation.

Performance Comparison

Sensitivity

Both methods are highly sensitive. BrdU ELISA kits can detect as few as 50-100 proliferating cells.[2] Mass spectrometry-based methods using stable isotopes are also known for their high sensitivity, capable of detecting very low levels of isotope incorporation.[1]

Toxicity and Cellular Effects

A significant advantage of this compound is its presumed lack of toxicity. As a stable isotope-labeled form of a natural biological molecule, it is not expected to interfere with cellular processes. In contrast, BrdU has been shown to be cytotoxic, mutagenic, and can alter the cell cycle.[4][5][6][7] This is a critical consideration, especially in long-term studies or when subtle effects on cell behavior are being investigated.

In Vivo Applications

The non-toxic nature of stable isotope labeling makes it a superior choice for in vivo studies, particularly in humans.[1] BrdU's potential toxicity limits its application in human subjects.

Logical Relationships and Signaling Pathways

The underlying principle for both assays is the process of DNA replication during the S-phase of the cell cycle. The following diagram illustrates this common pathway.

cluster_0 Cell Cycle Progression cluster_1 Exogenous Precursors cluster_2 Incorporation and Detection G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 DNA_Thyminose Incorporation into newly synthesized DNA S->DNA_Thyminose incorporates DNA_BrdU Incorporation into newly synthesized DNA S->DNA_BrdU incorporates M M Phase (Mitosis) G2->M M->G1 Thyminose This compound Thyminose->S BrdU BrdU BrdU->S MS Detection by Mass Spectrometry DNA_Thyminose->MS Antibody Detection by Antibody DNA_BrdU->Antibody

Caption: Common pathway of DNA synthesis and detection.

Conclusion

The choice between this compound and BrdU for cell proliferation assays depends on the specific requirements of the experiment.

BrdU remains a robust and accessible method for in vitro cell proliferation studies. Its well-established protocols and lower initial equipment cost make it an attractive option for many laboratories. However, researchers must be mindful of its potential toxicity and the harsh denaturation step that may affect multiplexing with other antibodies.

This compound , and stable isotope labeling in general, represents a more modern and physiologically gentle approach. Its key strengths lie in its non-toxic nature, making it ideal for sensitive cell lines, long-term studies, and in vivo applications, including human trials. The primary barrier to its widespread adoption is the requirement for a mass spectrometer.

For researchers with access to mass spectrometry and for studies where cellular perturbation must be minimized, this compound offers a superior alternative. For routine in vitro screening where the potential effects of BrdU are not a major concern, the BrdU assay remains a reliable and cost-effective choice. As mass spectrometry becomes more accessible, the adoption of stable isotope-based methods for measuring cell proliferation is likely to increase, offering a more accurate and less invasive window into the dynamics of cell division.

References

A Researcher's Guide to Cross-Validating Metabolic Flux Data for DNA Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the flux through metabolic pathways is paramount. This guide provides a comprehensive comparison of methodologies for the cross-validation of metabolic flux data, with a specific focus on DNA synthesis, a cornerstone of cell proliferation and a key target in drug development.

This document delves into the use of 13C-labeled precursors for thymidine synthesis in Metabolic Flux Analysis (13C-MFA) and contrasts it with alternative methods for assessing DNA synthesis rates. We present a detailed examination of experimental protocols, data presentation in comparative tables, and visual workflows to aid in the selection of the most appropriate validation strategy for your research needs.

Introduction to Metabolic Flux Analysis of Nucleotide Synthesis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. When studying processes like cell proliferation, understanding the flux towards DNA synthesis is critical. This is often achieved by introducing stable isotope-labeled substrates, such as ¹³C-glucose or ¹³C-thymidine, into cell culture. The incorporation of these isotopes into the building blocks of DNA, particularly thymidine, allows for the precise measurement of the rate of DNA synthesis.

"Thyminose," as referred to in the context of ¹³C-MFA, is synonymous with deoxyribose, a key component of thymidine. Therefore, tracing ¹³C-labeled precursors into the deoxyribose and thymine moieties of thymidine provides a direct measure of the flux through the nucleotide synthesis pathway.

Cross-validation is a critical step to ensure the accuracy and reliability of MFA results. This involves comparing the flux data obtained from one method with data from an independent and distinct method. This guide focuses on the cross-validation of ¹³C-MFA data for DNA synthesis against established cell proliferation assays.

Comparative Analysis of Methodologies

To provide a clear comparison, we will examine three primary methods for assessing DNA synthesis flux: 13C-Metabolic Flux Analysis (¹³C-MFA) using labeled precursors, and two widely used thymidine analog incorporation assays: Bromodeoxyuridine (BrdU) and EdU (5-ethynyl-2'-deoxyuridine) assays.

Feature13C-Metabolic Flux Analysis (¹³C-MFA)Bromodeoxyuridine (BrdU) AssayEdU (5-ethynyl-2'-deoxyuridine) Assay
Principle Traces the incorporation of stable isotopes (e.g., ¹³C) from precursors into the DNA backbone, providing a quantitative flux rate.Incorporates a synthetic thymidine analog (BrdU) into newly synthesized DNA, which is then detected by specific antibodies.Incorporates a thymidine analog with a terminal alkyne group (EdU) into DNA, which is detected via a "click" chemistry reaction with a fluorescent azide.
Data Output Quantitative flux values (e.g., nmol/10^6 cells/hr) representing the rate of DNA synthesis.Percentage of BrdU-positive cells, indicating the proportion of cells in S-phase. Can be semi-quantitative for proliferation rate.Percentage of EdU-positive cells, indicating the proportion of cells in S-phase. Can be semi-quantitative for proliferation rate.
Advantages Provides a direct, quantitative measure of the metabolic flux towards DNA synthesis. Can be integrated with broader metabolic network models. Non-invasive and does not require harsh chemical treatments.Well-established and widely used method."Click" chemistry is highly specific and efficient. Does not require harsh DNA denaturation, preserving cellular morphology and allowing for multiplexing with other fluorescent probes.[1]
Disadvantages Requires specialized equipment (mass spectrometer or NMR) and complex data analysis. Higher cost of labeled substrates.Requires harsh DNA denaturation (acid or heat treatment) which can damage cellular epitopes and affect multiplexing.[2][3] Antibody detection can have specificity and batch-to-batch variability issues.Can be more expensive than the BrdU assay.
Cross-Validation Potential Excellent for validating flux data from other methods due to its quantitative nature. Can be internally cross-validated using parallel labeling experiments.Can be used to corroborate the fraction of proliferating cells identified through MFA.Provides a more direct comparison to MFA in terms of identifying S-phase cells without the artifacts of harsh denaturation.

Experimental Protocols

13C-Metabolic Flux Analysis for Nucleotide Synthesis

This protocol outlines the general steps for conducting a ¹³C-MFA experiment to measure the flux towards DNA synthesis.

Materials:

  • Cell culture medium deficient in the nutrient to be labeled (e.g., glucose-free DMEM)

  • ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose)

  • Cell culture supplies (flasks, plates, etc.)

  • Metabolite extraction solution (e.g., 80% methanol)

  • Instrumentation for sample analysis (e.g., LC-MS/MS or GC-MS)

  • MFA software (e.g., INCA, Metran)[4]

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Isotope Labeling: Switch the cells to a medium containing the ¹³C-labeled substrate. The duration of labeling will depend on the cell type and the specific pathway being investigated, often requiring reaching an isotopic steady state.[5]

  • Metabolite Extraction: At the desired time points, rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture.

  • Sample Analysis: Analyze the isotopic labeling patterns of key metabolites in the nucleotide synthesis pathway (e.g., ribose-5-phosphate, dNTPs) and the isotopic enrichment in genomic DNA using mass spectrometry.[6][7]

  • Flux Calculation: Use MFA software to fit the measured labeling data to a metabolic model of nucleotide synthesis to calculate the flux rates.[8]

Bromodeoxyuridine (BrdU) Cell Proliferation Assay

This protocol provides a standard procedure for the BrdU assay.

Materials:

  • BrdU labeling solution[9]

  • Fixation/denaturation solution (e.g., paraformaldehyde and HCl)

  • Anti-BrdU antibody[9][10]

  • Fluorescently labeled secondary antibody

  • DNA counterstain (e.g., DAPI, Propidium Iodide)

  • Fluorescence microscope or flow cytometer

Procedure:

  • BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for a specific period (e.g., 1-24 hours) to allow for incorporation into newly synthesized DNA.

  • Cell Fixation: Fix the cells with a suitable fixative.

  • DNA Denaturation: Treat the cells with an acid or heat to denature the DNA and expose the incorporated BrdU.

  • Immunostaining: Incubate the cells with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.

  • Analysis: Visualize and quantify the percentage of BrdU-positive cells using fluorescence microscopy or flow cytometry.

EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay

This protocol outlines the steps for the EdU "click" chemistry assay.

Materials:

  • EdU labeling solution[11]

  • Fixation and permeabilization buffers[12]

  • Click-iT® reaction cocktail (containing a fluorescent azide and a copper catalyst)[12]

  • DNA counterstain

  • Fluorescence microscope or flow cytometer

Procedure:

  • EdU Labeling: Add EdU to the cell culture medium and incubate to allow for its incorporation into DNA.[11][13]

  • Cell Fixation and Permeabilization: Fix and permeabilize the cells to allow entry of the detection reagents.[12]

  • Click Reaction: Incubate the cells with the Click-iT® reaction cocktail to covalently link the fluorescent azide to the incorporated EdU.[12]

  • Analysis: Wash the cells and analyze the percentage of EdU-positive cells by fluorescence microscopy or flow cytometry.

Visualizing Workflows and Pathways

To further clarify the experimental processes and underlying biological pathways, the following diagrams are provided in the DOT language for Graphviz.

13C-MFA Experimental Workflow

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture 1. Cell Culture isotope_labeling 2. Isotope Labeling (e.g., [U-13C6]-Glucose) cell_culture->isotope_labeling metabolite_extraction 3. Metabolite Extraction isotope_labeling->metabolite_extraction sample_analysis 4. LC-MS/MS or GC-MS Analysis metabolite_extraction->sample_analysis data_processing 5. Data Processing (Isotopomer Distribution) sample_analysis->data_processing flux_calculation 6. Flux Calculation (MFA Software) data_processing->flux_calculation validation 7. Cross-Validation flux_calculation->validation

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

Thymidine Synthesis Pathway from Glucose

Thymidine_Synthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis R5P Ribose-5-Phosphate PPP->R5P PRPP PRPP R5P->PRPP dUMP dUMP PRPP->dUMP Serine_Glycine Serine/Glycine Metabolism Glycolysis->Serine_Glycine Serine_Glycine->dUMP dTMP dTMP (Thymidylate) dUMP->dTMP Thymidine Thymidine dTMP->Thymidine DNA DNA Thymidine->DNA BrdU_vs_EdU cluster_brdu BrdU Assay cluster_edu EdU Assay brdu_inc 1. BrdU Incorporation brdu_fix 2. Fixation brdu_inc->brdu_fix brdu_denature 3. DNA Denaturation (Harsh) brdu_fix->brdu_denature brdu_antibody 4. Antibody Detection brdu_denature->brdu_antibody edu_inc 1. EdU Incorporation edu_fix 2. Fixation & Permeabilization edu_inc->edu_fix edu_click 3. Click Chemistry (Mild) edu_fix->edu_click edu_detect 4. Fluorescent Detection edu_click->edu_detect

References

A Comparative Analysis of Labeled Nucleosides for Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of cell biology, cancer research, and drug development, accurately measuring DNA synthesis is fundamental to understanding cell proliferation, cytotoxicity, and genotoxicity. The primary method for this measurement involves introducing a labeled nucleoside, an analog of thymidine, which is incorporated into newly synthesized DNA during the S-phase of the cell cycle. This guide provides an objective, data-driven comparison of the three most common labeled nucleosides: 5-ethynyl-2'-deoxyuridine (EdU), 5-bromo-2'-deoxyuridine (BrdU), and tritiated thymidine ([3H]-thymidine).

Overview of Labeled Nucleosides

The "gold standard" for quantifying DNA synthesis has evolved over decades. Initially, [3H]-thymidine combined with autoradiography was the principal technique.[1] The 1980s saw the rise of BrdU, which replaced radioactivity with antibody-based detection.[1] More recently, EdU, detected via "click chemistry," has offered a streamlined and highly sensitive alternative.[1][2] Each method presents distinct advantages and limitations in terms of protocol, sensitivity, and impact on the biological sample.

Performance and Characteristics Comparison

The choice of a labeled nucleoside significantly impacts experimental workflow, data quality, and compatibility with other analytical methods. While BrdU has been a long-standing tool, the advent of EdU has addressed many of its limitations.[3] [3H]-thymidine, though foundational, is now used less frequently due to the drawbacks of radioactivity.

FeatureEdU (5-ethynyl-2'-deoxyuridine) BrdU (5-bromo-2'-deoxyuridine) [3H]-Thymidine
Detection Method Copper-catalyzed "click" chemistry with a fluorescent azide.[4][5]Immunocytochemistry (ICC) using a specific anti-BrdU antibody.[6]Autoradiography to detect radioactive decay.[2][7]
DNA Denaturation Not required, preserving sample integrity and morphology.[4][5]Required . Harsh acid, heat, or DNase treatment is necessary.[8]Not required.
Protocol Time Fast (approx. 2-3 hours).[9][10]Slow (4+ hours, often with an overnight antibody incubation).[10][11]Very slow (days to weeks for emulsion exposure).[12]
Sensitivity High; small azide molecule allows for excellent specimen penetration.[2][5]High, but antibody size can limit tissue penetration.[6]Lower resolution and sensitivity compared to modern methods.[1][13]
Multiplexing Excellent; mild conditions preserve epitopes for co-staining with other antibodies (e.g., for proteins or cell markers).[5][8]Limited; DNA denaturation can destroy other antigens and alter cell morphology.[8][10]Possible, but technically challenging.[13]
Cytotoxicity Can be cytotoxic and genotoxic at higher concentrations (>5-10 µM) and is recognized by nucleotide excision repair pathways.[14][15]Can alter cell cycle progression and induce apoptosis.[16]Can cause DNA damage due to radiation.

Experimental Workflows: EdU vs. BrdU

The most significant practical difference between EdU and BrdU is the detection workflow. The EdU protocol is simpler and faster because it bypasses the harsh DNA denaturation step required for BrdU detection.[10]

G cluster_0 EdU Detection Workflow cluster_1 BrdU Detection Workflow edu_label 1. Label Cells with EdU edu_fix 2. Fix & Permeabilize edu_label->edu_fix edu_click 3. Click Reaction (Add fluorescent azide) edu_fix->edu_click edu_image 4. Image edu_click->edu_image brdu_label 1. Label Cells with BrdU brdu_fix 2. Fix & Permeabilize brdu_label->brdu_fix brdu_denature 3. Denature DNA (Harsh acid/heat) brdu_fix->brdu_denature brdu_primary 4. Primary Antibody (anti-BrdU) brdu_denature->brdu_primary brdu_secondary 5. Secondary Antibody (Fluorescent) brdu_primary->brdu_secondary brdu_image 6. Image brdu_secondary->brdu_image

Figure 1. Comparison of EdU and BrdU experimental workflows.

Mechanism of Detection: A Closer Look

The chemistry behind the detection step is the core differentiator between the modern nucleoside analogs.

EdU: The Click Chemistry Reaction

EdU detection is based on a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry".[2][4] The alkyne group on the incorporated EdU molecule reacts with a fluorescently labeled azide, forming a stable covalent bond.[8] This reaction is highly specific and occurs under mild conditions, preserving the sample's structural integrity.[17]

G cluster_0 EdU Detection via Click Chemistry DNA_EdU DNA with incorporated EdU (contains Alkyne group) Copper Cu(I) Catalyst DNA_EdU->Copper Fluor_Azide Fluorescent Dye (contains Azide group) Fluor_Azide->Copper Result Covalently Labeled DNA (Stable Triazole Linkage) Copper->Result

Figure 2. The CuAAC reaction for covalently labeling EdU.

BrdU: Antibody-Based Detection

BrdU detection requires the DNA to be denatured into single strands so that the bulky anti-BrdU antibody can access the incorporated nucleoside. This critical step, while effective, can compromise the sample and prevent the simultaneous detection of other cellular targets.[8]

G cluster_0 BrdU Detection via Antibody dsDNA 1. BrdU incorporated in double-stranded DNA Denaturation 2. DNA Denaturation (HCl/Heat) dsDNA->Denaturation ssDNA 3. BrdU exposed on single-stranded DNA Denaturation->ssDNA Antibody 4. Anti-BrdU antibody binds to exposed BrdU ssDNA->Antibody

References

Safety Operating Guide

Proper Disposal Procedures for Thyminose-13C-1: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of Thyminose-13C-1, a stable isotope-labeled compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is not a radioactive material; therefore, its disposal protocol aligns with that of the unlabeled compound, 2-Deoxy-D-ribose.

I. Pre-Disposal Considerations and Safety Information

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). This compound, like its unlabeled counterpart, is a stable solid.[1]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2][3]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any dust particles.[1][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][4] In case of accidental contact, rinse the affected area immediately with plenty of water.[1][3]

  • Ingestion: Do not ingest. If swallowed, rinse your mouth with water and seek medical attention if symptoms occur.[1][3]

II. Quantitative Data Summary

The physical and chemical properties of this compound are consistent with those of 2-Deoxy-D-ribose.

PropertyValueSource
Synonyms Deoxyribose; Thyminose; D-erythro-Pentose, 2-deoxy-[1]
Physical State Solid (Off-white powder)[1][2]
Molecular Formula C₅H₁₀O₄ (with one ¹³C atom)[3]
Melting Point 91 °C / 195.8 °F[1][3]
Solubility Soluble in water[1]
Stability Stable under normal conditions[1]
Incompatible Materials Strong oxidizing agents[1][4]

III. Step-by-Step Disposal Protocol

The disposal of this compound, a non-radioactive, stable isotope-labeled compound, should follow the standard procedures for chemical waste at your institution.[5][]

  • Waste Identification and Classification:

    • Determine if the waste is considered hazardous according to local, regional, and national regulations.[1] Thyminose (2-Deoxy-D-ribose) is not typically classified as hazardous waste for transport.[1]

    • The waste should be handled according to local regulations by properly certified companies.[5]

  • Waste Segregation:

    • Do not mix this compound waste with general laboratory trash.[5]

    • Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated and clearly labeled waste container.

  • Containerization and Labeling:

    • Use a suitable, sealable container for waste collection.[1][4]

    • Label the container clearly with the full chemical name: "this compound" or "2-Deoxy-D-ribose-1-13C". Include the concentration and quantity.

  • Storage of Waste:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Final Disposal:

    • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.

IV. Experimental Workflow for Handling and Disposal

The following diagram illustrates the general workflow for experiments involving this compound, from receipt to final disposal.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive this compound store Store in a cool, dry place receive->store sds Review Safety Data Sheet (SDS) store->sds ppe Don appropriate PPE sds->ppe weigh Weigh compound ppe->weigh prepare Prepare solution weigh->prepare experiment Conduct experiment prepare->experiment segregate Segregate waste experiment->segregate label_waste Label waste container segregate->label_waste store_waste Store waste appropriately label_waste->store_waste dispose Dispose via EH&S store_waste->dispose disposal_pathway start Waste Generated (this compound) is_mixed Is it mixed with hazardous material? start->is_mixed is_sharp Is it a sharp? is_mixed->is_sharp No haz_container Segregate and collect in labeled, hazardous waste container is_mixed->haz_container Yes non_haz_container Collect in labeled, non-hazardous chemical waste container is_sharp->non_haz_container No sharps_container Place in a designated sharps container is_sharp->sharps_container Yes store_waste Store in designated waste accumulation area non_haz_container->store_waste haz_container->store_waste sharps_container->store_waste ehs_pickup Arrange for pickup by EH&S or licensed contractor store_waste->ehs_pickup

References

Essential Safety and Handling Guide for Thyminose-13C-1 (2-Deoxy-D-ribose-13C-1)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling Thyminose-13C-1, also known as 2-Deoxy-D-ribose-13C-1. Thyminose is a synonym for 2-deoxy-D-ribose.[1][2][3][4][5][6] The "-13C-1" designation indicates that the compound is labeled with a stable, non-radioactive carbon-13 isotope.[7][8] Consequently, the primary hazards are associated with the chemical properties of 2-deoxy-D-ribose.[9] This guide is intended for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive risk assessment and the Safety Data Sheet (SDS) provided by the manufacturer. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

I. Hazard Identification and Chemical Properties

This compound is a white, crystalline powder.[6] While extensive toxicological data is not available, it is known to cause eye, skin, and respiratory tract irritation.[6] It is stable under normal laboratory conditions and is incompatible with strong oxidizing agents.[3][6]

Summary of Key Chemical Information:

PropertyDataCitations
Synonyms 2-Deoxy-D-ribose, Deoxyribose[1][2][3][4]
Appearance White crystalline powder[6]
Molecular Formula C₅H₁₀O₄[1][4]
Molecular Weight 134.13 g/mol [1][4]
Melting Point 91 °C (195.8 °F)[3]
Solubility Soluble in water[3]
Stability Stable under normal conditions[3]
Incompatibilities Strong oxidizing agents[3][6]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing/Transferring (Solid) Safety gogglesNitrile gloves (double-gloving recommended)Lab coatN95 respirator or use of a chemical fume hood
Preparing Solutions Safety gogglesNitrile glovesLab coatUse of a chemical fume hood is recommended
Experimental Use Safety gogglesNitrile glovesLab coatDependent on experimental protocol and risk assessment
Spill Cleanup (Solid) Safety gogglesHeavy-duty nitrile or butyl rubber glovesLab coatN95 respirator
Waste Disposal Safety gogglesNitrile glovesLab coatNot generally required

Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

III. Operational and Disposal Plans

Adherence to standard operating procedures is essential for minimizing risk. The following protocols provide step-by-step guidance for key operations.

Experimental Workflow for Handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Receiving and Unpacking b Visual Inspection a->b c Log Compound in Inventory b->c d Store in a Cool, Dry Place c->d e Don Appropriate PPE d->e f Weigh Solid in Fume Hood e->f g Prepare Solution f->g h Conduct Experiment g->h i Decontaminate Work Area h->i j Segregate Waste i->j k Dispose of Waste per EHS Guidelines j->k

Caption: Workflow for the safe handling of this compound.

A. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the compound name and CAS number (533-67-5) match the order.[3][4]

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6]

B. Weighing and Solution Preparation:

  • Perform all weighing and solution preparation in a certified chemical fume hood to minimize inhalation exposure.

  • Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

  • Use a static-free weighing vessel to prevent dispersal of the powder.

  • Clean all utensils and the work surface thoroughly after use.

C. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • For a small spill, and if trained to do so, don appropriate PPE, including an N95 respirator.

  • Gently cover the spill with an absorbent material to avoid generating dust.

  • Sweep the material into a designated waste container.[3]

  • Decontaminate the spill area with a suitable cleaning agent.

  • For large spills, evacuate the area and contact your institution's EHS office immediately.

D. Waste Disposal:

  • All waste materials, including contaminated PPE and empty containers, must be disposed of as chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3] Do not dispose of this compound down the drain.

IV. Hierarchy of Controls

To ensure the highest level of safety, a multi-layered approach to hazard control should be implemented. The following diagram illustrates the hierarchy of controls, from most to least effective.

G a Elimination/Substitution (Most Effective) b Engineering Controls (e.g., Fume Hood) a->b c Administrative Controls (e.g., SOPs, Training) b->c d Personal Protective Equipment (PPE) (Least Effective) c->d

Caption: Hierarchy of safety controls in the laboratory.

References

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